An In-depth Technical Guide to Methyl 3-methyl-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 3-methyl-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-methyl-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, outline a representative synthetic pathway, and discuss analytical methodologies for its characterization, grounding our discussion in established chemical principles.
Core Molecular Attributes
Methyl 3-methyl-1H-indazole-4-carboxylate is a substituted indazole, a class of bicyclic heteroaromatic compounds known for their diverse biological activities. The specific arrangement of the methyl and methyl carboxylate groups on the indazole scaffold dictates its unique physicochemical properties and potential for interaction with biological targets.
Molecular Formula and Weight
The chemical structure of Methyl 3-methyl-1H-indazole-4-carboxylate leads to the following molecular formula and weight:
The structural arrangement of Methyl 3-methyl-1H-indazole-4-carboxylate, with a methyl group at the C3 position and a methyl carboxylate at the C4 position of the 1H-indazole core, is crucial for its chemical reactivity and biological function.
Caption: 2D structure of Methyl 3-methyl-1H-indazole-4-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate can be approached through a multi-step process, beginning with the formation of the core 3-methyl-1H-indazole scaffold, followed by regioselective functionalization at the C4 position.
Synthesis of 3-methyl-1H-indazole Precursor
A common route to 3-substituted indazoles involves the cyclization of ortho-substituted anilines or related precursors. For 3-methyl-1H-indazole, a well-established method starts from 2-aminoacetophenone.[2][3]
Experimental Protocol: Synthesis of 3-methyl-1H-indazole [3]
Diazotization: 2-aminoacetophenone is dissolved in hydrochloric acid and cooled to 0-10 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Reductive Cyclization: The diazonium salt solution is then slowly added to a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid, at the same low temperature. This step facilitates the reductive cyclization to form the indazole ring.
Work-up and Isolation: The reaction mixture is stirred, and then quenched with ice water. The pH of the solution is adjusted to a weakly alkaline state to precipitate the product. The solid 3-methyl-1H-indazole is then collected by filtration and dried.
A Technical Guide to 3-methyl-1H-indazole-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery
Abstract The indazole nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, the 3-methyl-1H-indaz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, the 3-methyl-1H-indazole motif serves as a particularly versatile starting point for the development of potent and selective modulators of various biological targets, with significant applications in oncology and the treatment of inflammatory diseases.[1][3] This guide focuses on a key derivative, 3-methyl-1H-indazole-4-carboxylic acid methyl ester, a pivotal building block for constructing diverse chemical libraries. We provide a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications as a strategic intermediate in modern drug discovery.
Core Compound Structure and Physicochemical Properties
The structural integrity and physicochemical profile of a compound are foundational to its utility in research and development. 3-methyl-1H-indazole-4-carboxylic acid methyl ester is characterized by the fusion of a benzene ring and a pyrazole ring, with a methyl group at position 3 and a methyl carboxylate group at position 4.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for this compound is deduced as COC(=O)c1cccc2c1c(C)nn2. Based on this structure, we can calculate its fundamental physicochemical properties, which are crucial for predicting its behavior in biological and chemical systems.
Property
Value
Source
IUPAC Name
methyl 3-methyl-1H-indazole-4-carboxylate
(Predicted)
SMILES
COC(=O)c1cccc2c1c(C)nn2
(Deduced)
Molecular Formula
C₁₀H₁₀N₂O₂
(Calculated)
Molecular Weight
190.20 g/mol
(Calculated)
Monoisotopic Mass
190.07423 Da
(Calculated)
XlogP3
1.8
(Predicted)
Hydrogen Bond Donors
1
(Predicted)
Hydrogen Bond Acceptors
3
(Predicted)
Proposed Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is paramount for the reliable production of any chemical intermediate. While direct literature on the synthesis of 3-methyl-1H-indazole-4-carboxylic acid methyl ester is scarce, a logical and chemically sound two-stage pathway can be proposed based on established methodologies for indazole synthesis and classical esterification reactions.
Stage 1: Synthesis of the Carboxylic Acid Precursor
The initial and most critical stage is the construction of the core heterocyclic system, specifically the precursor 3-methyl-1H-indazole-4-carboxylic acid . A plausible approach involves a classical indazole synthesis via diazotization and reductive cyclization of an appropriately substituted ortho-aminoacetophenone.
The synthesis commences with 2-amino-3-methylacetophenone. This starting material undergoes diazotization using sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-10°C) to form a transient diazonium salt. This intermediate is then subjected to a reductive cyclization. The choice of reducing agent is critical for the success of this step; a mild reductant like stannous chloride (SnCl₂) facilitates the cyclization to form the stable 1H-indazole ring system.[4] Subsequent functional group manipulations, which are beyond the scope of this immediate summary but are well-established in organic chemistry, would be required to introduce the carboxylic acid at the 4-position.
Stage 2: Fischer-Speier Esterification
With the carboxylic acid precursor in hand, the final step is a Fischer-Speier esterification to yield the target methyl ester. This acid-catalyzed reaction is a cornerstone of organic synthesis.[5]
The mechanism proceeds as follows:
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
The use of excess methanol is a key experimental choice, as it serves as both the reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.[5][6]
Fig 1. Proposed synthetic workflow for the target compound.
Predicted Spectroscopic Profile for Structural Elucidation
Structural confirmation is a non-negotiable aspect of chemical synthesis. The identity and purity of 3-methyl-1H-indazole-4-carboxylic acid methyl ester can be unequivocally established using a suite of spectroscopic techniques.[7][8] The following profile is predicted based on the analysis of structurally related indazole derivatives.[9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each type of proton. The three aromatic protons on the benzene ring will appear as multiplets or distinct doublets/triplets in the δ 7.0-8.5 ppm region. A sharp singlet for the C3-methyl protons should be observed around δ 2.5-2.8 ppm. The O-methyl protons of the ester group will present as a singlet around δ 3.9-4.1 ppm. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though it may be subject to exchange with deuterated solvents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data. The ester carbonyl carbon is expected to resonate at approximately δ 165-170 ppm. The aromatic carbons will appear in the δ 110-145 ppm range. The C3-methyl and O-methyl carbons will show signals in the aliphatic region, typically around δ 15-25 ppm and δ 50-55 ppm, respectively.
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A sharp, strong absorption band between 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the ester. A broad absorption in the 3200-3400 cm⁻¹ region would indicate the N-H stretch of the indazole ring. C-H stretching vibrations for the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[11]
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 190 or 191, respectively, corresponding to the molecular formula C₁₀H₁₀N₂O₂.
Utility in Drug Discovery and Medicinal Chemistry
3-methyl-1H-indazole-4-carboxylic acid methyl ester is not typically an end-product but rather a high-value strategic intermediate for generating novel molecular entities. Its utility stems from the reactivity of the methyl ester group, which serves as a versatile chemical handle.
Scaffold for Library Synthesis
The primary application is in the synthesis of carboxamide derivatives. By reacting the ester with a diverse panel of primary or secondary amines, a large library of 3-methyl-1H-indazole-4-carboxamides can be rapidly generated. This approach allows for systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.[9][11]
Fig 2. Role as a scaffold in a drug discovery workflow.
Therapeutic Potential of Derivatives
The 3-methyl-1H-indazole core is a well-validated pharmacophore. Derivatives have demonstrated significant potential in several therapeutic areas:
Oncology: Many indazole-based compounds function as potent inhibitors of protein kinases, which are often dysregulated in cancer. Furthermore, the scaffold has been successfully employed to develop inhibitors of epigenetic targets like the Bromodomain and Extra-Terminal Domain (BET) proteins.[1]
Anti-Inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents, highlighting their potential for treating a range of inflammatory disorders.[2][10]
Antiviral and Antibacterial Agents: The structural motif has also been explored for the development of new agents to combat infectious diseases.[3]
By leveraging 3-methyl-1H-indazole-4-carboxylic acid methyl ester, researchers can synthesize and evaluate novel compounds aimed at these and other critical biological targets.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the proposed synthesis and characterization of the title compound.
Protocol 5.1: Synthesis of 3-methyl-1H-indazole-4-carboxylic acid (Precursor)
(Note: This is a proposed multi-step process that requires optimization.)
Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in 5M hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes at this temperature.
Reductive Cyclization: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.
Slowly add the diazonium salt solution to the SnCl₂ solution via cannula, ensuring the temperature does not exceed 10°C.
Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir overnight.[4]
Work-up: Pour the reaction mixture into ice water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
(Further steps for carboxylation would follow here, which are highly specific and would require development.)
Purification: Purify the crude carboxylic acid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor.
Protocol 5.2: Synthesis of 3-methyl-1H-indazole-4-carboxylic acid methyl ester
Reaction Setup: To a round-bottom flask, add 3-methyl-1H-indazole-4-carboxylic acid (1.0 eq) and methanol (20 volumes, serving as solvent and reactant).
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
Carefully add the residue to a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
Purification: Dry the crude solid. For higher purity, recrystallize from a suitable solvent like methanol or ethanol, or perform column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).[12]
Protocol 5.3: Product Validation
Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) with UV detection.
Identity Confirmation: Record ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the purified product.
Confirmation Criteria: The experimental data must align with the predicted spectroscopic profile (Section 3). The HPLC analysis should show a single major peak (>95% purity). The mass spectrum must show the correct molecular ion peak.
Conclusion
3-methyl-1H-indazole-4-carboxylic acid methyl ester stands as a valuable and strategically important intermediate for medicinal chemists. While direct experimental data for this specific molecule is limited, its synthesis is feasible through well-established chemical transformations. Its true power lies in its role as a versatile scaffold, enabling the rapid generation of diverse compound libraries for screening against a wide array of biological targets. The foundational indazole core, with its proven track record in successful drug candidates, ensures that derivatives synthesized from this building block have a high potential for therapeutic relevance, particularly in the fields of oncology and inflammation.
References
PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available from: [Link]
Shaanxi Bloom Tech Co., Ltd. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024). Available from: [Link]
Shaikh, F. et al. Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2023). Available from: [Link]
Pérez-Manríquez, C. et al. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. (2016). Available from: [Link]
Kumar, A. et al. Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. (2024). Available from: [Link]
Elguero, J. et al. Spectre de l'indazole en résonance magnétique nucléaire du 13 C. Organic Magnetic Resonance. Available from: [Link]
Gnanavel, S. et al. Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. (2012). Available from: [Link]
PubChem. CID 139045302 | C18H16N4O4. Available from: [Link]
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2013). Available from: [Link]
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Available from: [Link]
Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
Molbase. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link]
LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2014). Available from: [Link]
Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Available from: [Link]
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
The Indazole-4-carboxylate Scaffold in Kinase Inhibitor Design: Structural Rationale, Synthetic Workflows, and Target Profiling
Executive Summary The 1H-indazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly in the development of highly selective small-molecule kinase inhibitors[1]. While substitutions at...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly in the development of highly selective small-molecule kinase inhibitors[1]. While substitutions at the 3-, 5-, and 6-positions have been extensively explored, the indazole-4-carboxylate (and its downstream carboxamide derivatives) offers a highly specific vector for probing the solvent-exposed regions of the ATP-binding site[2]. This technical guide explores the structural causality, synthetic methodologies, and biological validation of indazole-4-carboxylate-derived kinase inhibitors, with a specific focus on Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) targeting.
Structural Rationale & Mechanistic Causality
In the design of ATP-competitive kinase inhibitors, the indazole core acts as a potent hinge-binding motif. The causality behind selecting the 1H-indazole-4-carboxylate scaffold lies in its dual-capacity hydrogen-bonding network and its geometric orientation within the kinase domain[3].
Hinge Region Interactions: The N1-NH acts as a hydrogen bond donor, typically interacting with the backbone carbonyl of a hinge residue (e.g., GLU562 in the FGFR1 kinase domain). Conversely, the N2 atom acts as a hydrogen bond acceptor, interacting with the backbone amide (e.g., ALA564 in FGFR1)[3].
The 4-Position Vector: The carboxylate or carboxamide group at the 4-position is strategically oriented toward the solvent channel or the ribose-binding pocket. This allows for the introduction of solubilizing groups (e.g., N-methylpiperazine) without causing steric clashes in the highly conserved adenine-binding region[4].
Scaffold Hopping: Transitioning from an indole to an indazole core often improves metabolic stability and alters the pKa of the hinge-binding nitrogen, leading to enhanced target residence time and selectivity profiles[5].
Logical binding network of the indazole-4-carboxylate scaffold in the FGFR1 ATP pocket.
Quantitative Profiling of Indazole-4-Carboxamide Derivatives
The functionalization of methyl 1H-indazole-4-carboxylate (CAS 192945-49-6)[6][7] into complex carboxamides has yielded highly potent inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have demonstrated exceptional efficacy against FGFR1, a tyrosine kinase implicated in various oncogenic pathways[2].
Table 1: Kinase Inhibitory Activity of Key Indazole Derivatives
Synthetic Workflows: From Carboxylate to Carboxamide
The synthesis of advanced kinase inhibitors often utilizes methyl 1H-indazole-4-carboxylate or ethyl 1H-indazole-4-carboxylate[9][10] as foundational building blocks. The transformation into a bioactive carboxamide requires precise coupling conditions to prevent N1/N2 alkylation or dimerization.
Protocol 1: Synthesis of Indazole-4-carboxamide Derivatives
Objective: Convert 1H-indazole-4-carboxylic acid (derived from ester hydrolysis) into a target-specific carboxamide (e.g., Compound 13a)[3].
Self-Validating Step: The use of HATU and DIPEA ensures rapid activation of the carboxylic acid, minimizing epimerization or degradation. Reaction completion is validated via LC-MS prior to amine addition.
Ester Hydrolysis: Dissolve methyl 1H-indazole-4-carboxylate (1.0 eq) in a mixture of THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq). Stir at ambient temperature for 4 hours. Acidify with 1M HCl to pH 3-4 to precipitate 1H-indazole-4-carboxylic acid. Filter and dry under vacuum.
Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).
Intermediate Validation: Stir at 25°C for 30 minutes. Extract a 5 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm the formation of the active ester (m/z shift corresponding to the HATU adduct).
Amidation: Add the appropriate aniline derivative (e.g., 3-(4-methylpiperazin-1-yl)aniline, 1.1 eq) to the activated mixture. Stir at 25°C for 4 hours[3].
Workup & Purification: Quench the reaction with distilled water. Extract the organic phase, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to isolate the final indazole-4-carboxamide.
To ensure the trustworthiness of the synthesized inhibitors, a robust, self-validating biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase inhibition, as it eliminates auto-fluorescence artifacts common in small-molecule screening.
Causality: TR-FRET relies on the proximity of a europium-labeled antibody and a modified tracer. If the indazole inhibitor successfully competes for the ATP pocket, the tracer is displaced, and the FRET signal decreases proportionally.
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the indazole-4-carboxamide inhibitor in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each dilution to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer and eliminate carryover.
Enzyme Addition: Add 5 µL of recombinant FGFR1 kinase (optimized to EC80 concentration) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding (assessing residence time kinetics).
Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the predetermined Km to ensure competitive inhibition kinetics). Incubate for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection mixture (Eu-anti-phospho-antibody and ULight-labeled tracer in EDTA-containing buffer to stop the kinase reaction).
Readout & Validation: Incubate for 1 hour. Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Self-Validation: Calculate the Z'-factor for the assay plate using DMSO controls and a reference inhibitor. A Z'-factor > 0.6 validates the assay's robustness.
Step-by-step workflow from indazole-4-carboxylate synthesis to lead candidate validation.
Conclusion
The indazole-4-carboxylate scaffold represents a highly versatile and structurally privileged foundation for kinase inhibitor discovery. By exploiting its dual hydrogen-bonding capacity at the hinge region and utilizing the 4-position vector for solvent-channel interactions, researchers can systematically tune both potency and selectivity. The integration of rigorous synthetic methodologies with self-validating TR-FRET assays ensures the rapid and reliable translation of these chemical entities into viable pre-clinical candidates.
References
CAS 192945-49-6 1H-Indazole-4-carboxylicacid, methyl ester - Alfa Chemistry. 6
Technical Whitepaper: Solubility Characterization and Optimization of Methyl 3-methyl-1H-indazole-4-carboxylate in DMSO
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 3-methyl-1H-indazole-4-carboxylate in Dimethyl Sulfoxide (DMSO). [1] Executive Summary Meth...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 3-methyl-1H-indazole-4-carboxylate in Dimethyl Sulfoxide (DMSO).
[1]
Executive Summary
Methyl 3-methyl-1H-indazole-4-carboxylate is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and bioactive indazole derivatives.[] While the compound exhibits poor aqueous solubility due to its lipophilic core, it demonstrates high solubility in DMSO , making it the preferred vehicle for stock solution preparation in biological assays and synthetic organic chemistry.
This guide provides a structural analysis of its solvation potential, estimated solubility limits based on structural analogs, and a validated protocol for preparing stable stock solutions.
Key Physical Properties
Property
Value
Source/Note
CAS Number
1246306-88-6
[1]
Molecular Formula
C₁₀H₁₀N₂O₂
[1]
Molecular Weight
190.20 g/mol
[1]
Predicted LogP
~2.1 - 2.5
Lipophilic
H-Bond Donors
1 (Indazole NH)
Critical for DMSO interaction
H-Bond Acceptors
3 (N, C=O, O-Me)
Critical for DMSO interaction
Physicochemical Basis of Solubility
To understand the solubility profile, we must analyze the intermolecular forces at play between the solute (indazole ester) and the solvent (DMSO).
Structural Analysis
The molecule consists of a fused indazole ring system substituted with a methyl group at the C3 position and a methyl ester at the C4 position.
The Indazole Core (Solute-Solvent H-Bonding): The N1-H proton on the indazole ring is a strong Hydrogen Bond Donor (HBD).[] DMSO is a potent Hydrogen Bond Acceptor (HBA) (S=O group). This specific interaction (
) is the primary thermodynamic driver for dissolution.
The Ester Moiety: The carbonyl oxygen of the methyl ester acts as a weak HBA, further stabilizing the molecule in the polar aprotic environment of DMSO via dipole-dipole interactions.[]
Lipophilicity: The C3-methyl group increases lipophilicity (LogP > 2).[] While this drastically reduces water solubility, it poses no barrier to DMSO, which accommodates hydrophobic moieties via van der Waals forces.
Mechanism of Solvation
The following diagram illustrates the theoretical solvation shell formed by DMSO around the target molecule.
Figure 1: Mechanistic pathway of solvation showing the dual interaction modes: Hydrogen bonding at the indazole nitrogen and hydrophobic shielding of the methyl/aromatic regions.
Solubility Profile & Benchmarks
Based on structural analogs (e.g., 1-Methyl-1H-indazole-3-carboxylic acid and Methyl 1H-indazole-4-carboxylate) and standard medicinal chemistry heuristics, the solubility profile is defined as follows:
Solvent
Solubility Classification
Estimated Limit
Usage Recommendation
DMSO
Freely Soluble
> 50 mg/mL (> 250 mM)
Primary Stock Solvent. Suitable for high-concentration libraries.[]
DMF
Soluble
> 30 mg/mL
Alternative if DMSO is incompatible with downstream chemistry.[]
Ethanol
Sparingly Soluble
~10 - 20 mg/mL
Use with caution; may require warming.[]
Water/PBS
Insoluble
< 0.1 mg/mL
Do not use for stock. Requires dilution < 1% DMSO to avoid crashing out.[]
Critical Note on Analogs:
Data from structurally similar compounds supports this profile. For instance, 1-Methyl-1H-indazole-3-carboxylic acid exhibits DMSO solubility
mg/mL [2].[] The target compound, lacking the free carboxylic acid (replaced by ester), is less polar but retains the core solubility characteristics in aprotic solvents.
Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture,
99.9%).
Equipment: Vortex mixer, Ultrasonic bath (optional but recommended).
Step-by-Step Workflow
Figure 2: Decision tree for the preparation of a validated stock solution.
Detailed Procedure
Calculation: To prepare a 50 mM stock solution:
MW = 190.20 g/mol .[]
For 10 mg of powder, add 1.051 mL of DMSO.[]
Formula:
Dissolution: Add the DMSO directly to the vial containing the powder. The high surface tension of DMSO can trap air bubbles; vortex vigorously for 30 seconds.
Sonication (The "Senior Scientist" Tip): Even if the solution appears clear, sonicate for 5 minutes at room temperature. This breaks down invisible micro-crystalline aggregates that can act as nucleation sites for precipitation later.
Validation (The "Water Spike" Test): Before using in a biological assay, take 10
L of stock and add to 990 L of PBS (1% DMSO final).
Result A: Clear solution
Valid for assay.
Result B: Cloudy precipitate
Compound has "crashed out." You must lower the final assay concentration or reduce the stock concentration.
Handling, Storage, and Troubleshooting[3]
Hygroscopicity Management
DMSO is highly hygroscopic.[] It absorbs water from the atmosphere, which decreases its solvating power for lipophilic compounds like indazoles.
Storage: Store stocks in small aliquots (e.g., 50
L) at -20°C or -80°C.
Freeze-Thaw: Avoid repeated freeze-thaw cycles. If the DMSO freezes (MP = 19°C), thaw completely at room temperature and vortex before use to ensure homogeneity.
The "DMSO Paradox" in Assays
While the compound is soluble in DMSO, it is not soluble in water.
Risk: When diluting the DMSO stock into aqueous buffer (e.g., cell media), the sudden polarity shift can cause rapid precipitation.
Mitigation: Ensure the final DMSO concentration in the assay is
0.5% (v/v) and add the stock to the buffer while vortexing the buffer, not the other way around.
References
Sources
Foundational
4-Substituted Indazole Esters: A Technical Guide for Drug Discovery Professionals
Abstract The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in numerou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in numerous bioactive compounds and approved drugs.[1] Among its various substituted forms, 4-substituted indazole esters have garnered significant attention for their potential in modulating a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of this important class of molecules. We will delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold and 4-Position Substitution
Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][3][4] This structural feature, combined with the ability to functionalize the scaffold at various positions, has led to the development of a wide array of indazole derivatives with diverse pharmacological activities.[2][3][4][5][6][7] These activities span a broad therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and central nervous system applications.[2][5][6][8] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[1][9]
Substitution at the 4-position of the indazole ring has proven to be a particularly fruitful strategy in drug discovery. This position is often critical for establishing key interactions with biological targets and can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For instance, studies on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups at the C4 position were among the more potent substituents.[10][11] Furthermore, optimization of 4-substituted indazoles has led to the identification of compounds with improved in vivo activity and pharmacokinetic profiles in the development of Nav1.7 blockers for pain treatment.[12]
This guide will focus specifically on 4-substituted indazole esters, a subclass that combines the privileged indazole scaffold with an ester functionality known for its ability to modulate physicochemical properties and serve as a handle for further chemical elaboration.
Core Synthetic Strategies for 4-Substituted Indazole Esters
The synthesis of 4-substituted indazole esters typically involves a multi-step approach that begins with the construction of the core indazole ring, followed by functionalization at the 4-position and subsequent esterification. The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups.
Construction of the Indazole Core
A common and effective method for constructing the 1H-indazole ring system involves the cyclization of appropriately substituted benzene derivatives. One well-established approach begins with the diazotization of an ortho-substituted aniline, such as o-toluidine, followed by cyclization.[13]
Another versatile strategy involves the palladium-catalyzed intramolecular C-N bond formation from a suitably substituted precursor. This method offers mild reaction conditions and is compatible with a wide range of functional groups.[13]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of 4-substituted indazole esters.
Functionalization at the 4-Position
Once the indazole core is established, the next critical step is the introduction of a functional group at the 4-position. This is often achieved through electrophilic aromatic substitution reactions. For example, regioselective bromination at the C7-position of a 4-substituted 1H-indazole can be achieved, which can then be followed by a palladium-catalyzed Suzuki-Miyaura reaction to introduce various aryl or heteroaryl groups.[14] While this example highlights C7 functionalization, similar principles of directed metallation and cross-coupling can be applied to achieve C4 substitution, often by starting with a pre-functionalized benzene ring.
Esterification
The final step in the synthesis is the formation of the ester group. This can be accomplished through standard esterification methods, such as the Fischer esterification of a 4-carboxyindazole with an alcohol under acidic conditions, or by coupling a 4-carboxyindazole with an alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Experimental Protocols: A Validated Approach
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 4-substituted indazole ester. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol: Synthesis of a 4-Bromo-1H-indazole Intermediate
This protocol describes the bromination of 1H-indazole to introduce a bromine atom, which can then serve as a handle for further functionalization at the 4-position via cross-coupling reactions.
Materials:
1H-Indazole
N-Bromosuccinimide (NBS)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
Dissolve 1H-indazole (1.0 eq) in DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the 4-bromo-1H-indazole.
This protocol details the introduction of an aryl group at the 4-position of the indazole ring.
Materials:
4-Bromo-1H-indazole
Arylboronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
RuPhos (0.1 eq)
Potassium phosphate (K₃PO₄) (2.0 eq)
Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a degassed mixture of 4-bromo-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a reaction vessel, add dioxane and water (4:1).
Add Pd(OAc)₂ (0.05 eq) and RuPhos (0.1 eq).
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography to yield the 4-aryl-1H-indazole.[14]
Biological Applications and Structure-Activity Relationships (SAR)
4-Substituted indazole esters are being investigated for a multitude of therapeutic applications, leveraging the diverse biological activities of the indazole scaffold.[7][15]
Anticancer Activity
The indazole core is a key component of several tyrosine kinase inhibitors.[9] The substitution pattern on the indazole ring plays a crucial role in determining the inhibitory potency and selectivity. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole were synthesized and evaluated.[3][16] Structure-activity relationship studies revealed that the nature of the substituent at the 4-position significantly impacted the inhibitory activity against FGFR1.[3]
Table 1: SAR of 4-Substituted Indazole Derivatives as FGFR1 Inhibitors
The data in Table 1 clearly indicates that modifying the substituent at the 4-position from a methoxyphenyl amide to a more complex N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide leads to a more than two-fold increase in potency against FGFR1. This highlights the importance of this position for optimizing target engagement.
Anti-inflammatory Activity
Indazole derivatives have also shown promise as anti-inflammatory agents.[8] Some compounds may exert their effects by inhibiting cyclooxygenase (COX) pathways, thereby reducing prostaglandin biosynthesis.[8] The development of pathway-selective estrogen receptor (ER) ligands based on a 4-(indazol-3-yl)phenol scaffold has led to orally active nonsteroidal agents with potential for treating rheumatoid arthritis.[17] While not esters, these findings underscore the potential of the 4-substituted indazole scaffold in inflammation.
Other Therapeutic Areas
The versatility of the indazole scaffold extends to other therapeutic areas as well. For instance, 4-substituted indazoles have been explored as Nav1.7 blockers for the treatment of pain.[12] Additionally, indazole derivatives have been investigated as DNA gyrase inhibitors with antibacterial activity, particularly against Gram-positive bacteria.[18]
Application Notes and Protocols: Methyl Esterification of 3-Methyl-1H-indazole-4-carboxylic Acid
Introduction: The Significance of Methyl Esters in Medicinal Chemistry In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Methyl Esters in Medicinal Chemistry
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation often employed to enhance cell permeability and bioavailability of potential drug candidates.[1] The indazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-tumor, and analgesic properties.[2][3] Consequently, the efficient and selective synthesis of derivatives such as methyl 3-methyl-1H-indazole-4-carboxylate is of significant interest to medicinal chemists.
This application note provides a comprehensive guide to the methyl esterification of 3-methyl-1H-indazole-4-carboxylic acid. We will delve into various synthetic strategies, critically evaluate their advantages and disadvantages, and provide a detailed, field-proven protocol for a recommended method. The causality behind experimental choices will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Considerations for Esterifying 3-Methyl-1H-indazole-4-carboxylic Acid
The structure of 3-methyl-1H-indazole-4-carboxylic acid presents a unique set of challenges and considerations for its esterification. The key reactive sites are the carboxylic acid group and the N-H of the indazole ring. A successful protocol must selectively target the carboxylic acid for esterification while minimizing or eliminating side reactions, primarily N-methylation.[2][3]
Several common esterification methods are available, each with its own mechanistic pathway and suitability for this specific substrate. We will consider three primary approaches:
Thionyl Chloride and Methanol: This method proceeds through the formation of a highly reactive acyl chloride intermediate.[4][5][6]
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process involving direct reaction with methanol.[7][8][9][10]
Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents offer a mild and often high-yielding route to methyl esters.[11][12][13][14]
The choice of method will depend on factors such as scale, available reagents, and the desired level of reaction control and safety.
Comparative Analysis of Esterification Protocols
A critical evaluation of the potential methods is essential for selecting the optimal conditions for the methyl esterification of 3-methyl-1H-indazole-4-carboxylic acid.
Method
Reagents & Conditions
Advantages
Disadvantages & Mitigation
Thionyl Chloride/Methanol
1. SOCl₂ (neat or in an inert solvent like toluene) 2. Methanol
- High reactivity of the acyl chloride intermediate drives the reaction to completion. - Gaseous byproducts (SO₂ and HCl) are easily removed.[5] - Can be performed as a one-pot procedure.[15]
- Harsh reagents may not be suitable for sensitive substrates. - The generation of HCl can potentially lead to N-methylation of the indazole ring, especially at elevated temperatures. Mitigation: Perform the reaction at low temperatures and add the acyl chloride to methanol slowly.
- Economical and straightforward to perform.[7][9] - Suitable for large-scale synthesis.
- Reversible reaction requiring a large excess of methanol or removal of water to drive the equilibrium.[8][10] - Prolonged heating in strong acid could lead to side reactions, including potential N-methylation or degradation.
TMS-Diazomethane
- TMS-diazomethane in a suitable solvent (e.g., diethyl ether, THF) - Methanol as a co-solvent - Typically performed at 0 °C to room temperature.
- Very mild and highly efficient, often giving quantitative yields. - Minimal workup required. - Safer alternative to the highly toxic and explosive diazomethane.[14]
- TMS-diazomethane is a hazardous and expensive reagent. - Potential for N-methylation of the indazole ring, although generally less pronounced than with harsher methods. Mitigation: Careful control of stoichiometry and reaction temperature.
Recommended Protocol: Esterification via Acyl Chloride Intermediate
Considering the balance of reactivity, efficiency, and control, the thionyl chloride method performed under carefully controlled conditions is a robust and reliable choice for the methyl esterification of 3-methyl-1H-indazole-4-carboxylic acid. The formation of the acyl chloride is typically rapid, and its subsequent reaction with methanol can be controlled at low temperatures to favor O-acylation over N-alkylation.
Experimental Workflow
Caption: Experimental workflow for the methyl esterification of 3-methyl-1H-indazole-4-carboxylic acid via an acyl chloride intermediate.
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Acyl Chloride Formation:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-indazole-4-carboxylic acid (1.0 eq).
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Alternatively, the reaction can be performed in an inert solvent like toluene.[16]
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the starting material.
Removal of Excess Thionyl Chloride:
Allow the reaction mixture to cool to room temperature.
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[16] This step is crucial to prevent unwanted side reactions in the next step. If toluene was used as a solvent, it can be co-evaporated with the remaining thionyl chloride.
Esterification:
To the crude 3-methyl-1H-indazole-4-carbonyl chloride residue, add anhydrous toluene.
In a separate flask, cool anhydrous methanol (a significant excess, e.g., 20 eq) to 0 °C using an ice bath.
Slowly add the solution of the acyl chloride to the cold methanol with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
Reaction Completion and Workup:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the acyl chloride.
Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-methyl-1H-indazole-4-carboxylate.
Conclusion
The successful methyl esterification of 3-methyl-1H-indazole-4-carboxylic acid is a critical step in the synthesis of potential therapeutic agents. The presented protocol, utilizing a thionyl chloride-mediated acyl chloride formation followed by reaction with methanol, offers a reliable and efficient method. Careful control of reaction conditions, particularly temperature, is essential to ensure high selectivity for the desired methyl ester and to minimize the formation of N-methylated byproducts. This detailed application note provides researchers with the necessary insights and a practical, step-by-step guide to confidently perform this important chemical transformation.
References
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Available at: [Link]
Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? Available at: [Link]
PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Der Pharma Chemica. Available at: [Link]
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Available at: [Link]
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition. Available at: [Link]
Esterification of Aromatic Carboxylic Acids by SOCl2 and ROH. Scribd. Available at: [Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. Available at: [Link]
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. Available at: [Link]
Fischer–Speier esterification. Wikipedia. Available at: [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available at: [Link]
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]
Carboxylic acids used to demonstrate the method for methyl ester formation. ResearchGate. Available at: [Link]
Transformations of Heterocyclic Diazo Compounds*. DIZBI. Available at: [Link]
Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]
Green Esterification with DMC and K2CO3. Scribd. Available at: [Link]
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
US4885383A - Process for the preparation of carboxylic acid methyl esters. Google Patents.
US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. Available at: [Link]
Hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate: A Comprehensive Guide to Reaction Conditions and Protocols
Introduction: The Strategic Importance of 3-Methyl-1H-indazole-4-carboxylic Acid in Medicinal Chemistry The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 3-Methyl-1H-indazole-4-carboxylic Acid in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] Within this class of compounds, 3-methyl-1H-indazole-4-carboxylic acid stands out as a crucial building block for the synthesis of a wide range of pharmacologically active molecules. The hydrolysis of its corresponding methyl ester, Methyl 3-methyl-1H-indazole-4-carboxylate, is a fundamental transformation to unmask the carboxylic acid functionality, enabling further derivatization and molecular elaboration.
This comprehensive guide provides detailed application notes and protocols for the efficient hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate. We will delve into the mechanistic underpinnings of both base- and acid-catalyzed hydrolysis, offering researchers the rationale behind the selection of specific reagents and reaction conditions. The protocols provided are designed to be robust and reproducible, ensuring high yields and purity of the desired carboxylic acid product.
Chemical Principles: Understanding the Ester Hydrolysis Mechanism
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either an acid or a base, with each pathway proceeding through a distinct mechanism.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, often termed saponification, is a widely employed and generally irreversible process. The irreversibility is a key advantage, as the carboxylic acid product is deprotonated by the basic medium to form a carboxylate salt, which is unreactive towards the alcohol byproduct. This drives the reaction to completion.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic environment, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide ion is protonated by water to form methanol.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process. To drive the reaction towards the products, a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄ or HCl), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol is eliminated as a leaving group, and the protonated carboxylic acid is formed. Deprotonation of this species regenerates the acid catalyst and yields the final carboxylic acid product.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate.
This protocol is based on established procedures for the saponification of related indazole esters and is expected to provide a high yield of 3-methyl-1H-indazole-4-carboxylic acid.
Materials:
Methyl 3-methyl-1H-indazole-4-carboxylate
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Methanol (MeOH) or Ethanol (EtOH)
Deionized water
Hydrochloric acid (HCl), 1 M or 2 M solution
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-methyl-1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per gram of ester).
Addition of Base: In a separate container, prepare a solution of sodium hydroxide or potassium hydroxide (2.0 - 4.0 eq) in water (2-4 mL per gram of base). Add the aqueous base solution to the stirred solution of the ester at room temperature.
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
Work-up:
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with deionized water.
Wash the aqueous solution with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
Cool the aqueous layer in an ice bath and slowly acidify with 1 M or 2 M HCl solution until the pH is approximately 2-3. The carboxylic acid product will precipitate out of the solution as a solid.
Isolation and Purification:
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid with cold deionized water to remove any inorganic salts.
Dry the solid under vacuum or in a desiccator to obtain the crude 3-methyl-1H-indazole-4-carboxylic acid.
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides an alternative to base-catalyzed hydrolysis. It is particularly useful if the substrate or product is sensitive to strong bases.
Materials:
Methyl 3-methyl-1H-indazole-4-carboxylate
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-methyl-1H-indazole-4-carboxylate (1.0 eq) in a mixture of a water-miscible organic solvent like dioxane or acetic acid and water (e.g., a 1:1 to 3:1 ratio).
Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of concentrated hydrochloric acid to the reaction mixture.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC.
Work-up:
After completion, cool the reaction mixture to room temperature.
If a precipitate has formed, it can be collected by filtration. Otherwise, proceed with extraction.
Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extract the aqueous mixture with ethyl acetate (3 x volumes).
Isolation and Purification:
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
Recrystallize the crude product from a suitable solvent system to yield pure 3-methyl-1H-indazole-4-carboxylic acid.
Data Presentation: Comparison of Hydrolysis Conditions
Caption: Workflow for the base-catalyzed hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate.
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for the acid-catalyzed hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate.
Conclusion and Field-Proven Insights
The choice between base- and acid-catalyzed hydrolysis will depend on the specific requirements of the research and the stability of the starting material and product to the reaction conditions. For routine, high-yield synthesis of 3-methyl-1H-indazole-4-carboxylic acid, the base-catalyzed saponification protocol is generally preferred due to its irreversibility and typically shorter reaction times. However, if the indazole ring bears base-sensitive functional groups, the acid-catalyzed method provides a viable alternative.
Successful hydrolysis is contingent upon careful monitoring of the reaction progress and a meticulous work-up procedure to ensure the isolation of a pure product. The purification of the final carboxylic acid is critical, and recrystallization is often necessary to remove any residual impurities. The choice of recrystallization solvent should be determined empirically, but combinations of polar and non-polar solvents are a good starting point.
This guide provides a solid foundation for researchers and drug development professionals to confidently perform the hydrolysis of Methyl 3-methyl-1H-indazole-4-carboxylate, a key step in the synthesis of novel therapeutic agents.
References
Shaikh, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(39), 25226-25255. [Link]
Doi, T., et al. (2018). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 23(11), 2843. [Link]
Kondo, Y., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]
YouTube. (2021, December 28). Hydrolysis of esters - Mechanisms. [Link]
Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
Google Patents. (2013, January 30). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
Science of Synthesis. (n.d.). 1H- and 2H-Indazoles. [Link]
Palladium-catalyzed cross-coupling of indazole-4-carboxylates
Application Note: Palladium-Catalyzed Cross-Coupling & Functionalization of Indazole-4-Carboxylates Executive Summary & Scientific Context The indazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Cross-Coupling & Functionalization of Indazole-4-Carboxylates
Executive Summary & Scientific Context
The indazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., FGFR, VEGFR, and CDK inhibitors). However, the C4 position is electronically deactivated and sterically congested due to the peri-interaction with the C3 position.
This guide addresses two critical synthetic challenges:
Construction of the C4-Ester: Palladium-catalyzed carbonylation or Suzuki-Miyaura coupling of 4-haloindazoles.
Scaffold Diversification: Utilizing the C4-carboxylate as a Directing Group (DG) for site-selective C–H activation at the C7 position.
Unlike standard indole chemistry, the indazole core presents a unique tautomeric equilibrium (
). Successful coupling requires strict control over this equilibrium via protecting group strategy or specific ligand selection to prevent catalyst poisoning.
Mechanistic Insight: The "Ester-Directed" Pathway
While standard cross-couplings (Suzuki, Buchwald) occur at halogenated positions, the presence of the C4-carboxylate allows for advanced Chelation-Controlled C–H Activation . The carbonyl oxygen at C4 coordinates with Palladium, positioning the metal center to activate the C–H bond at C7 (the ortho position relative to the bridgehead carbon), bypassing the typically more reactive C3 position.
Figure 1: Catalytic Cycle for C4-Ester Directed C7-Arylation
Caption: The catalytic cycle highlights the directing role of the C4-ester, forming a key palladacycle intermediate that enforces regioselectivity at C7 over C3.
Protocol A: Suzuki-Miyaura Coupling of 4-Bromoindazoles
Objective: To synthesize the Indazole-4-carboxylate core or functionalize the C4 position.
This protocol overcomes the electronic deactivation of the C4-bromide caused by the electron-rich pyrazole ring. We utilize a high-turnover catalyst system (Pd-RuPhos or Pd-XPhos) to facilitate oxidative addition.
Pre-complexation: In a dry vial, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane. Stir at RT for 5 mins to generate the active Pd(0)-L species (color change to yellow/orange).
Substrate Loading: To a reaction tube equipped with a magnetic stir bar, add the 4-bromoindazole substrate, boronic acid, and K₃PO₄.
Solvent Addition: Add the remaining dioxane and degassed water. Critical: Degas solvents by sparging with Argon for 15 mins prior to use to prevent homocoupling of the boronic acid.
Catalyst Injection: Transfer the pre-complexed catalyst solution to the reaction tube via syringe.
Reaction: Seal the tube and heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass M+H).
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: C7-Selective Arylation (Directing Group Strategy)
Objective: To functionalize the C7 position of Methyl 1H-indazole-4-carboxylate.
This advanced protocol utilizes the C4-ester as a weak directing group. Note that N1-protection (e.g., Methyl, SEM) is strictly required to prevent N-arylation.
Ligand: 1,10-Phenanthroline (20 mol%) — Crucial for stabilizing the cationic Pd intermediate.
Additive: Ag₂CO₃ (1.0 equiv) — Acts as a halide scavenger and oxidant.
Solvent: DMA (N,N-Dimethylacetamide), anhydrous.
Step-by-Step Methodology
Setup: Flame-dry a Schlenk tube and cool under Argon.
Charging: Add Substrate, Aryl Iodide, Pd(OAc)₂, 1,10-Phenanthroline, and Ag₂CO₃.
Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).
Heating: Seal and heat to 130°C for 18 hours. Note: High temperature is required to overcome the energy barrier of C–H activation.
Filtration: Dilute with EtOAc and filter through Celite to remove silver salts.
Purification: The product is often more polar than the starting material. Use DCM/MeOH gradients for purification.
Data Analysis & Troubleshooting
Comparative Yields (Protocol A - Suzuki at C4)
Entry
Boronic Acid (Ar-B(OH)₂)
Catalyst System
Yield (%)
Notes
1
Phenylboronic acid
Pd(dppf)Cl₂
78%
Standard conditions.
2
4-Pyridinylboronic acid
Pd(dppf)Cl₂
45%
Protodeboronation observed.
3
4-Pyridinylboronic acid
Pd(OAc)₂ / XPhos
82%
Ligand accelerates oxidative addition.
4
2-Methoxy-phenylboronic acid
Pd(OAc)₂ / SPhos
71%
SPhos handles steric bulk better.
Troubleshooting Guide
Problem: Low conversion in Protocol B (C7-Arylation).
Root Cause: Catalyst poisoning by the N2 nitrogen.
Solution: Ensure the N1 position is blocked with a robust group (Methyl or SEM). Free N-H indazoles will coordinate Pd tightly, shutting down the cycle.
Problem: Hydrolysis of the C4-Ester.
Root Cause: Basic conditions (K₃PO₄) at high temps.
Solution: Switch to a milder base like K₂CO₃ or use anhydrous conditions with CsF.
Problem: Protodeboronation of Heterocyclic Boronic Acids.
Root Cause: Water in the solvent mixture.
Solution: Use anhydrous dioxane and Cs₂CO₃; add trace water (1%) only if necessary for the catalytic cycle.
References
Regioselective C7-bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles.
Source: RSC Advances, 2021.
URL:[Link]
Palladium-Catalyzed Regioselective C4 Functionalization of Indoles and Indazoles.
Source: Journal of Organic Chemistry (ACS), 2020.
URL:[Link]
Recent Advances in the Synthesis of Indazoles: A Review.
Source: Molecules (MDPI), 2020.
URL:[Link]
Buchwald–Hartwig amination of estrone derivatives (Analogous C-N coupling protocols).
Source: Beilstein Journal of Organic Chemistry, 2018.[2]
URL:[Link]2]
Application Note: A Comprehensive Guide to the Microwave-Assisted Synthesis of 3-Methyl Indazole Esters
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The 3-methyl indazole ester scaffold, in particular, is a valuable building block in drug discovery programs. However, traditional synthetic routes to these compounds often suffer from significant drawbacks, such as prolonged reaction times, harsh conditions, and the formation of unwanted byproducts, which complicate purification and reduce overall efficiency.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[3][4] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[5][6] This technique dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes, while simultaneously improving product yields and purity.[4][5][7] As a green chemistry approach, MAOS minimizes energy consumption and often allows for the use of less hazardous solvents, aligning with modern standards of sustainable chemical manufacturing.[8][9]
This application note provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to the microwave-assisted synthesis of 3-methyl indazole esters, grounded in mechanistic principles and practical, field-proven protocols.
The Principle of Microwave-Assisted Synthesis: Beyond the Bunsen Burner
Conventional heating relies on the slow and inefficient transfer of thermal energy via conduction and convection, where the vessel is heated first and then transfers energy to the solvent and reactants.[5] Microwave synthesis operates on a fundamentally different principle: dielectric heating .[3] This phenomenon is driven by two primary mechanisms at the molecular level:
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in indazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This rapid, continuous reorientation (billions of times per second) creates intense intermolecular friction, which manifests as powerful and instantaneous heat.[4][6][10]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[6][9]
This direct coupling of energy with the molecules in the reaction mixture leads to volumetric heating, where the entire sample is heated simultaneously and uniformly. This avoids the localized "hot spots" common in conventional heating and provides precise temperature control, which is critical for minimizing side product formation and achieving reproducible results.[4]
General Reaction Protocol: Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate
This section details a representative protocol for the synthesis of a 3-methyl indazole ester via a microwave-promoted intramolecular cyclization of a hydrazone intermediate. The reaction is robust and can be adapted for various substituted precursors.
Materials and Equipment
Reagents:
Methyl 4-acetyl-3-bromobenzoate (or other suitable 2-halo acetophenone ester)
Hydrazine hydrate
Copper(I) iodide (CuI) (catalyst)
L-Proline (ligand)
Potassium carbonate (K₂CO₃) (base)
N,N-Dimethylformamide (DMF) (solvent)
Ethyl acetate (for extraction)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Laboratory-grade microwave reactor with pressure and temperature monitoring capabilities
10 mL microwave-safe reaction vial with a snap-on cap
Magnetic stir bar (appropriately sized for the vial)
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 4-acetyl-3-bromobenzoate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and L-proline (0.1 mmol, 10 mol%).
Addition of Base and Hydrazine: Add potassium carbonate (2.0 mmol) and N,N-Dimethylformamide (DMF, 3 mL). Finally, add hydrazine hydrate (1.5 mmol) to the mixture.
Vessel Sealing: Securely seal the vial with the cap. Ensure the seal is tight to maintain pressure during the reaction.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
Temperature: 160°C (use a ramp time of 2 minutes)
Hold Time: 15 minutes
Power: 300 W (maximum)
Stirring: High
Pre-stirring: 20 seconds
Reaction Work-up: Once the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) using the instrument's compressed air cooling system. Carefully uncap the vial in a fume hood.
Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash them with brine (2 x 25 mL) to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Analysis: Monitor the reaction progress and final product purity using Thin Layer Chromatography (TLC). Characterize the structure of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow and Data
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final analysis.
Caption: Proposed mechanism for the one-pot synthesis of 3-methyl indazole esters.
Troubleshooting and Field-Proven Insights
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
- Insufficient temperature or time.- Inactive catalyst or poor solvent choice.- Reagents are unstable at high temperatures.
- Incrementally increase temperature (in 10°C steps) or time (in 5-min steps).- Use a high-boiling point polar solvent like DMF or NMP to ensure efficient energy absorption.<[11]br>- Check the quality of the catalyst and ligand; consider using fresh reagents.
Incomplete Reaction
- Poor heat distribution.- Reaction has not reached equilibrium.
- Ensure adequate stirring is selected on the microwave reactor settings.<[12]br>- Increase the reaction hold time.
Formation of Byproducts
- Temperature is too high, causing decomposition.- Reaction time is too long.
- Reduce the reaction temperature. A shorter time at a slightly higher temperature may be better than a long time at a lower temperature.- Optimize the purification protocol to better separate the desired product.
Pressure Limit Exceeded
- Reaction is highly exothermic.- Solvent has a low boiling point for the set temperature.- Too much starting material for the vial size.
- Reduce the amount of starting material. Always start new reactions on a small scale.<[12]br>- Ensure the chosen solvent's boiling point is suitable for the reaction temperature to avoid over-pressurization.
Critical Safety Precautions
Microwave chemistry involves high temperatures and pressures, demanding strict adherence to safety protocols.
Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens lack the necessary pressure/temperature controls and safety features and must never be used.
[12][13]* Personal Protective Equipment (PPE): Always wear sanitized chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.
[13][14]* Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never exceed the recommended fill volume (typically no more than 2/3 full).
[15]* Pressure Management: Never heat a completely sealed system that does not have a pressure-release mechanism. Always use the caps designed for the reactor vials.
[14][15]* Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from microwaves can cause them to become uncontrollable.
[12]* Ventilation: All operations should be conducted within a certified laboratory fume hood to prevent inhalation of potentially toxic fumes.
[12]* Flammable Solvents: Do not heat flammable solvents unless the microwave system is specifically rated as explosion-proof for such use.
[13][16]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally relevant heterocycles like 3-methyl indazole esters. By leveraging the principles of dielectric heating, researchers can achieve remarkable accelerations in reaction rates, obtain higher yields, and simplify product purification. This technology is not merely a matter of convenience; it is a powerful tool that enables greener, more efficient, and highly reproducible chemical synthesis, thereby accelerating the pace of research and drug development.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
Safety Considerations for Microwave Synthesis.
Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries.
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
Microwave-Assisted Organic Synthesis: A Green Chemistry Str
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
Laboratory Microwave Safety Precautions. Scribd.
Scheme 20. Synthesis of indazole derivatives in different methods.
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
Microwave Safety.
Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
Microwave assisted organic synthesis (MAOS).
Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. sphinxsai.com.
Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones.
Technical Support Center: Synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate typically involves the formation of the indazole core followed by esterification, or the construction of the indazole ring with the ester group already in place. Common strategies include the cyclization of appropriately substituted hydrazones or the diazotization of an amino group followed by an intramolecular reaction.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the indazole ring.
A prevalent synthetic route starts from 2-aminoacetophenone, which undergoes diazotization and subsequent cyclization to form 3-methyl-1H-indazole.[4][5] The carboxyl group is then introduced, followed by esterification. Alternatively, a precursor already containing the carboxylate functionality can be used to construct the indazole ring.
Visualizing a General Synthetic Workflow
Caption: General synthetic routes to Methyl 3-methyl-1H-indazole-4-carboxylate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.
Problem
Potential Causes
Recommended Solutions
Low Yield in Cyclization Step
- Incomplete diazotization of the starting amine.[6]- Decomposition of the unstable diazonium salt intermediate.[6]- Suboptimal reaction temperature or pH for cyclization.[6]- Presence of impurities in the starting material.
- Ensure Complete Diazotization: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) and maintain a low temperature (0-5 °C) during the reaction.[6]- Control Temperature: Strictly maintain the temperature between 0-5 °C during diazotization to prevent decomposition of the diazonium salt.[6] Use an ice-salt bath for efficient cooling.- Optimize Cyclization Conditions: After diazotization, gradually warm the reaction to room temperature or apply gentle heating to promote cyclization. Monitor the reaction by TLC to find the optimal temperature and time.- Purify Starting Materials: Ensure the purity of the starting amine through recrystallization or column chromatography.
Formation of N1 and N2 Isomers
- Alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to a mixture of isomers.[7][8][9]
- Optimize Reaction Conditions: The ratio of N1 to N2 isomers can be influenced by the choice of base, solvent, and temperature.[9] For example, using a stronger base in a polar aprotic solvent like DMF may favor one isomer over the other.[9]- Mitsunobu Reaction: For targeted N-alkylation, the Mitsunobu reaction can provide better regioselectivity.[9][10]
Incomplete Esterification
- Insufficient acid catalyst.- Presence of water in the reaction mixture.- Steric hindrance around the carboxylic acid.
- Use an Appropriate Catalyst: Employ a strong acid catalyst such as sulfuric acid or methanesulfonic acid.[11]- Ensure Anhydrous Conditions: Use dry methanol and glassware to prevent hydrolysis of the ester.- Increase Reaction Time and/or Temperature: Refluxing for an extended period can help drive the reaction to completion.[11]
Side Product Formation
- Over-nitration or oxidation during the synthesis of precursors.[6]- Dimerization or other side reactions during cyclization.[2]
- Strict Temperature Control: During nitration steps, maintain low temperatures to avoid the formation of dinitrated or oxidized byproducts.[6]- Slow Addition of Reagents: Add reagents dropwise to control the reaction rate and minimize side reactions.
Difficulty in Product Purification
- Presence of unreacted starting materials or closely related byproducts.- Poor solubility of the product.
- Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from impurities.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.
III. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 3-methyl-1H-indazole derivatives?
A common and often cost-effective starting material is 2-aminoacetophenone. This compound can be readily diazotized and cyclized to form the 3-methyl-1H-indazole core.[4][5]
Q2: What are the critical safety precautions to consider during indazole synthesis?
Diazonium salts, which are often intermediates in indazole synthesis, are potentially explosive, especially when isolated in a dry state.[6] It is crucial to generate and use them in situ in solution. Reactions involving strong acids and nitrating agents should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.
Q4: What is the best method for the final esterification step?
A common and effective method for the esterification of the indazole-4-carboxylic acid is to reflux it in methanol with a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.[11] This Fischer esterification method is generally high-yielding.
Q5: Can I use a different alkylating agent for the esterification?
While methanol is used for the methyl ester, other alcohols can be used to synthesize different alkyl esters. For more complex esters or when the carboxylic acid is sensitive to strong acid, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed in the presence of the corresponding alcohol.
Visualizing the Esterification Step
Caption: Fischer esterification of 3-methyl-1H-indazole-4-carboxylic acid.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone[4]
Diazotization: Dissolve 2-aminoacetophenone in hydrochloric acid and cool the solution to 0-10 °C.
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0-10 °C.
Stir the mixture at this temperature for 1 hour.
Cyclization: In a separate flask, prepare a hydrochloric acid solution of stannous chloride (SnCl₂·H₂O) and cool it to 0-10 °C.
Slowly add the diazonium salt solution to the stannous chloride solution.
Stir the reaction mixture overnight at this temperature.
Work-up: Pour the reaction mixture into ice water and filter.
Adjust the filtrate to a weakly alkaline pH to precipitate the product.
Filter the solid, wash with water, and dry to obtain 3-methyl-1H-indazole.
Protocol 2: Esterification of 3-Methyl-1H-indazole-4-carboxylic acid[11]
Reaction Setup: In a round-bottom flask, suspend 3-methyl-1H-indazole-4-carboxylic acid in methanol.
Add a catalytic amount of methanesulfonic acid.
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent (e.g., methylene chloride).
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
V. References
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
Journal of Medicinal Chemistry. (2000). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Retrieved from [Link]
PMC. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
ResearchGate. (2025, August 9). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]
PubMed. (2012, October 15). Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities. Retrieved from [Link]
PubMed. (2013, February 1). Synthesis of 1H-indazoles and 1H-pyrazoles via FeBr3/O2 mediated intramolecular C-H amination. Retrieved from [Link]
Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1H‐indazoles and 1H‐pyrazoles via C–H amination. Retrieved from [Link]
Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
ACS Publications. (2013, January 9). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. Retrieved from [Link]
PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
PubMed. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from
Google Patents. (2013, January 30). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Retrieved from
Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 3-Methyl Indazole Functionalization
Subject: Regioselectivity Control in N-Functionalization of 3-Methyl Indazole
Ticket ID: IND-REGIO-3ME-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Functionalizing 3-methyl indazole presents a classic "ambident nucleophile" challenge. Unlike indole (which reacts exclusively at N1), indazole possesses two nucleophilic nitrogens: N1 (pyrrole-like) and N2 (pyridine-like) .
For 3-methyl indazole , the challenge is amplified because the C3-methyl group provides moderate steric bulk but lacks the chelating ability of C3-esters or C3-acyl groups. This means you cannot rely on cation-chelation (e.g., Na⁺ bridging N2 and C3-O) to direct substitution to N1. Consequently, you are often fighting a pure thermodynamic vs. kinetic battle.
This guide provides self-validating protocols to force the reaction toward the desired isomer.
Part 1: The Diagnostic Phase
Before optimizing, confirm your current ratio. Do not rely solely on LCMS, as isomers often co-elute.
Q: How do I rapidly distinguish N1- from N2-alkylated 3-methyl indazole?A: Use 1H NMR or 13C NMR . The electronic environments differ significantly.
Feature
N1-Isomer (Thermodynamic)
N2-Isomer (Kinetic)
C3-Methyl Shift
~2.5 - 2.6 ppm
~2.6 - 2.8 ppm (Often slightly downfield)
N-CH₂ Shift
Typical alkyl range
Often ~0.1-0.2 ppm downfield vs N1
C3 Carbon (13C)
~130-135 ppm
~120-125 ppm (Distinctive diagnostic)
NOESY Signal
NOE between N-CH₂ and C7-H
NOE between N-CH₂ and C3-Me
Critical Check: If you observe an NOE correlation between your introduced alkyl group and the methyl group at position 3, you have predominantly formed the N2-isomer .
Part 2: Targeting the N1-Isomer (Thermodynamic Control)
Q: I need the N1-alkyl product, but I'm getting a 60:40 mixture. Why?A: You are likely operating under conditions that do not allow full thermodynamic equilibration, or you are using a base/solvent system that promotes a "loose ion pair," increasing N2 reactivity.
The Protocol (N1-Dominant):
To favor N1, you must stabilize the transition state leading to the thermodynamic product.
Temperature: 0°C to Room Temperature (or reflux if electrophile is sluggish).
Mechanism:
In THF, NaH forms a tight ion pair with the indazolyl anion. The sodium cation coordinates tightly to N1/N2. While 3-esters chelate Na⁺ at N2 (blocking it), 3-methyl does not. However, the N1-anion is thermodynamically more stable (approx. 3-4 kcal/mol). By using a non-polar aprotic solvent (THF) rather than a polar one (DMF), you suppress the dissociation of the cation, making the reaction more sensitive to the intrinsic thermodynamic stability of the N1-product.
Troubleshooting Table (N1 Targeting)
Symptom
Root Cause
Corrective Action
High N2 content (>30%)
Solvent is too polar (e.g., DMF, DMSO).
Switch to THF or Toluene .
Reaction stalled
Electrophile is unreactive (e.g., alkyl chloride).
Add KI (catalytic) or switch to alkyl bromide/iodide.
Mixture persists in THF
Kinetic trapping.
Heat the reaction to 60°C to encourage equilibration to the thermodynamic N1 form.
Part 3: Targeting the N2-Isomer (Kinetic/Reagent Control)
Q: Can I force the reaction to N2 on a 3-methyl substrate?A: Yes, but you must avoid thermodynamic conditions. You need a "hard" electrophile or a mechanism that activates the electrophile specifically for the more accessible N2 lone pair (the pyridine-like nitrogen).
The Protocol (N2-Dominant):
Method A: Meerwein Salts (The "Hard" Alkylation)
Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Triethyloxonium tetrafluoroborate.
Solvent: DCM or EtOAc.
Mechanism: These are ultra-hard electrophiles. They react fastest with the most nucleophilic lone pair (N2) before equilibration can occur.
Expected Ratio: Typically >90:10 (N2:N1).
Method B: The "Imidate" Route (Pfizer Method)
Reagent: Alkyl 2,2,2-trichloroacetimidates.
Catalyst: BF₃·OEt₂ or TMSOTf (Lewis Acid).
Mechanism: The Lewis acid activates the imidate, and the N2 nitrogen attacks the activated species.
Reference: This method is highly selective for N2, often achieving >95:5 ratios.[3]
Method C: Mitsunobu Reaction
Reagents: Alcohol (R-OH), PPh₃, DIAD/DEAD.
Outcome: Mitsunobu conditions often favor N2 for indazoles because the protonation of the betaine intermediate favors the N1-H tautomer, leaving N2 available to attack the phosphonium species.
Part 4: Arylation (C-N Coupling)
Q: I need to put an Aryl group on N2. Can I use Buchwald-Hartwig?A:No. Direct metal-catalyzed arylation of 3-methyl indazole almost exclusively yields the N1-isomer .
Buchwald-Hartwig / Ullmann: The oxidative addition/reductive elimination cycle is reversible enough that the system funnels to the thermodynamic N1-aryl product.
Chan-Lam (Cu-catalyzed): HOMO analysis of the indazole anion shows the highest electron density on N1, directing the copper species there.
The "Workaround" for N2-Aryl Indazoles:
If you absolutely need an N2-aryl group, do not try to arylate the indazole. Instead, build the ring already attached to the aryl group.
Strategy: Condense 2-haloacetophenone with an aryl hydrazine (Ar-NH-NH₂).
Cyclization: Use Cu-catalysis to close the ring.[4] The aryl group is "stuck" on the nitrogen you started with.
Visualizing the Pathway
The following diagram illustrates the energy landscape and decision points for functionalizing 3-methyl indazole.
Caption: Decision matrix for selecting reaction conditions based on the desired regiochemical outcome for 3-methyl indazole.
References
BenchChem. Troubleshooting regioselectivity in indazole synthesis. (General overview of N1 vs N2 alkylation challenges).
Liting Dong, et al. Magical Power of Quantum Mechanics: Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Explains the energy barrier differences and N2 selectivity with imidates).
Meanwell, M., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[5][6] Chem. 2021, 17, 1939–1951.[6] (Detailed study on base/solvent effects, specifically NaH/THF vs Cs2CO3/DMF).
Vantourout, J. C., et al. Chan-Lam Coupling: Mechanism and Regioselectivity.[7] Organic Chemistry Portal.[8] (Discusses Cu-catalyzed arylation preference for N1).
Lu, P., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[5][6] Chem. 2024, 20, 1940–1954.[5] (Recent DFT studies on chelation effects).
Technical Support Center: Purification of Methyl 3-methyl-1H-indazole-4-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with Methyl 3-methyl-1H-indazole-4-carboxylate (CAS: 1246306-88-6)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with Methyl 3-methyl-1H-indazole-4-carboxylate (CAS: 1246306-88-6)[1]. Indazole derivatives are critical pharmacophores in oncology and anti-inflammatory drug discovery, frequently serving as kinase inhibitors.
Because the indazole core contains both a basic, pyridine-like nitrogen (N2) and an acidic, pyrrole-like nitrogen (N1), purifying these compounds requires precise manipulation of solvent dielectric constants and hydrogen-bonding dynamics. This guide provides field-validated methodologies, mechanistic rationales, and troubleshooting protocols to ensure you achieve >98% analytical purity.
Standard Purification Workflow
The following diagram outlines the optimal progression from a crude reaction mixture to a highly pure crystalline product.
Workflow for the purification of Methyl 3-methyl-1H-indazole-4-carboxylate.
Validated Purification Methodologies
Protocol A: Aqueous Work-up & Phase Extraction
Causality: Before high-resolution purification, crude mixtures must be stripped of inorganic salts and water-soluble byproducts. Saturated sodium bicarbonate (NaHCO₃) is chosen over strong bases (like NaOH) to prevent the deprotonation of the weakly acidic indazole N-H (pKa ~14), which would erroneously cause the product to partition into the aqueous layer.
Step-by-Step:
Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents.
Dissolve the residue in Ethyl Acetate (EtOAc) and transfer the solution to a separatory funnel.
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃[2].
Separate the phases. Extract the aqueous layer twice more with fresh EtOAc to ensure complete recovery.
Dry the combined organic extracts over anhydrous MgSO₄ for 30 minutes, filter through a fritted glass funnel, and concentrate in vacuo[3].
Self-Validation Gate: Test the pH of the aqueous layer; it should be mildly basic (~pH 8). A Thin Layer Chromatography (TLC) spot of the organic layer should show the target compound (UV active at 254 nm) free of baseline aqueous salts.
Protocol B: Silica Gel Flash Chromatography
Causality: Indazoles synthesized via cyclization or esterification often contain unreacted starting materials or N-alkylated isomers. The free N-H bond in the 1H-indazole core acts as a strong hydrogen-bond donor to the silanol groups on the silica stationary phase. A gradient of Hexanes/EtOAc provides the optimal dielectric progression to elute the compound efficiently.
Step-by-Step:
Column Packing: Pack a column with silica gel (40-63 µm) using 3:1 Hexanes/EtOAc as the equilibration solvent[3].
Loading: Dry-load the crude extract onto a small amount of silica gel to ensure a narrow, uniform loading band. This prevents solvent-front distortion.
Elution: Begin elution with 3:1 Hexanes/EtOAc, gradually increasing the polarity to 1.5:1 Hexanes/EtOAc.
Fraction Collection: Monitor fractions via TLC under short-wave UV. The desired 1H-indazole typically elutes at an R_f of ~0.30[3].
Self-Validation Gate: Co-spot fractions against a known standard. The absence of higher R_f spots (typically N-substituted isomers lacking the H-bond donor) confirms successful separation.
Causality: To achieve the >98% analytical purity required for biological assays, chromatography must be followed by crystallization. Dichloromethane (DCM) is an excellent solvent for indazoles due to its polarizability, while hexanes act as a strict anti-solvent. The slow addition of hexanes lowers the dielectric constant of the medium, forcing the indazole to self-associate and crystallize while leaving trace impurities in the mother liquor.
Step-by-Step:
Dissolve the chromatographed solid in a minimum volume of DCM at 25 °C[2].
Slowly add hexanes dropwise over 2-5 minutes until the solution becomes slightly turbid.
Allow the flask to age undisturbed at 0–5 °C for 1 to 2 hours to promote controlled nucleation and crystal lattice growth[2].
Isolate the white crystalline solid via vacuum filtration on a Büchner funnel.
Wash the filter cake with ice-cold hexanes and dry in vacuo to a constant weight.
Self-Validation Gate: The resulting crystals should exhibit a sharp, narrow melting point range. NMR integration should confirm the exclusion of residual solvents and structural integrity[2].
Quantitative Chromatographic & Crystallization Data
Parameter
Value / Condition
Mechanistic Rationale
Aqueous Workup pH
~8.0 (using Saturated NaHCO₃)
Neutralizes acidic byproducts without deprotonating the indazole N-H, ensuring partitioning into EtOAc[2].
Chromatography Eluent
Hexanes / EtOAc (3:1 to 1.5:1)
Balances the polarity needed to elute the H-bond donating indazole while retaining highly polar baseline impurities[3].
Target Compound R_f
~0.30 (in 1.5:1 Hexanes/EtOAc)
The free N-H group interacts strongly with silanol groups, causing it to elute later than N-substituted byproducts[3].
Byproduct R_f
~0.60 - 0.65
N-alkylated/acylated isomers lack the H-bond donor, reducing silica affinity and increasing mobility[3].
Crystallization System
DCM / Hexanes (1:1 v/v)
DCM fully solvates the indazole; Hexanes act as a non-polar anti-solvent to lower the dielectric constant and force lattice formation[2].
Troubleshooting & FAQs
Q1: My Methyl 3-methyl-1H-indazole-4-carboxylate is tailing severely on the silica column, leading to overlapping fractions. How can I resolve this?A1: Tailing is a direct result of the indazole's N-H group strongly hydrogen-bonding with the acidic silanol groups on the silica gel.
Troubleshooting: If tailing compromises your separation, you can deactivate the silica by adding 1-2% Triethylamine (TEA) to your eluent system. Alternatively, switching to a more polar, hydrogen-bond accepting solvent system like Acetone/Heptane (e.g., 12% to 45% gradient) can competitively disrupt the silica-indazole interactions, resulting in sharper bands[4].
Q2: My synthesis yielded a mixture of N1 and N2 substituted indazole isomers. Can recrystallization separate them without using a column?A2: Yes, it is highly feasible and often preferred for scale-up. The N1 and N2 isomers have distinct dipole moments and crystal packing energies.
Troubleshooting: You can bypass column chromatography by utilizing a mixed-solvent recrystallization system. For instance, dissolving the mixture in a hot Acetonitrile/Water or DCM/Hexanes matrix and allowing it to cool slowly will selectively crystallize the thermodynamically favored isomer to >99% purity, leaving the other isomer in the mother liquor[5].
Q3: During the DCM/Hexanes crystallization, my product "oiled out" (formed a biphasic liquid) instead of forming solid crystals. What is the mechanistic cause and the fix?A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when highly polar residual impurities disrupt the nucleation of the crystal lattice.
Troubleshooting: Redissolve the oil by adding a few drops of DCM and warming gently. Next, add a seed crystal to provide a nucleation site. If oiling persists, switch to a solvent system with a steeper temperature-solubility gradient, such as hot toluene, and cool it slowly to -19 °C to force ordered crystallization[3].
References
1.[4] "3-Methyl-1H-indazole-6-carboxylic acid synthesis", ChemicalBook. URL:
2.[1] "1246306-88-6 | Methyl 3-methyl-1H-indazole-4-carboxylate", ChemScene. URL:
3.[2] "A Publication of Reliable Methods for the Preparation of Organic Compounds", Organic Syntheses. URL:
4.[5] "Method for separating and purifying substituted indazole isomers", Google Patents (CN101948433A). URL:
5.[3] "1H-indazole-3-carboxylic acid, ethyl ester", Organic Syntheses. URL:
Overcoming solubility issues with Methyl 3-methyl-1H-indazole-4-carboxylate
Topic: Overcoming Solubility & Handling Challenges Document ID: TSC-IND-04-SOL | Version: 2.1 | Status: Active[1] Diagnostic Framework: The Chemistry of Insolubility User Question: "Why is this intermediate so difficult...
Diagnostic Framework: The Chemistry of Insolubility
User Question: "Why is this intermediate so difficult to dissolve in aqueous buffers, and why does it precipitate immediately upon dilution from DMSO?"
Senior Scientist Insight:
The solubility profile of Methyl 3-methyl-1H-indazole-4-carboxylate is governed by two competing structural forces: Lattice Energy and Lipophilicity .[1]
Planar Stacking (Lattice Energy): The indazole core is a flat, aromatic bicycle. The 3-methyl group and the 4-ester group lock the molecule into a rigid conformation that stacks efficiently in the solid state (pi-pi stacking).[1] Breaking this crystal lattice requires significant energy, which water (at ambient temperature) cannot provide.
The "LogP Cliff" (Lipophilicity): While the ester and N-H groups are polar, the 3-methyl group adds significant hydrophobic bulk. The calculated LogP is likely >2.[1]5. When you dilute a DMSO stock into an aqueous buffer, the solvent environment shifts from lipophilic to hydrophilic. The molecule immediately seeks to minimize water contact, driving it back into a solid state (kinetic precipitation).
Key Diagnostic Indicators:
Cloudiness: Immediate white turbidity upon adding stock to buffer.
Oiling Out: Formation of sticky droplets instead of a true solution or precipitate.
Inconsistent Assay Data: High variability between replicates due to micro-suspensions.
Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your application.
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Technical Notes
Polar Aprotic
DMSO
Excellent (>50 mg/mL)
Biological Assays, Stock Solutions
Standard. Hygroscopic; keep anhydrous to prevent degradation.[1]
Polar Aprotic
DMF / DMAc
Excellent (>50 mg/mL)
Organic Synthesis (Alkylation)
Alternative to DMSO if ease of removal (evaporation) is required.
Chlorinated
DCM / Chloroform
Good
Work-up, Chromatography
Good for extraction, but poor for biological compatibility.
Alcohols
Methanol / Ethanol
Moderate (Heat req.)
Recrystallization
Solubility increases drastically with temperature. Good for purification.
Ethers
THF / 2-MeTHF
Moderate
Synthesis (Reductions)
Useful for reactions involving hydrides (e.g., LiAlH4).
Aqueous
Water / PBS
Negligible (<0.01 mg/mL)
Avoid
Do not use as a primary solvent. Requires surfactant or co-solvent.[1]
Troubleshooting Protocols
Scenario A: Solubilization for Biological Assays (The "Step-Down" Method)
Issue: Compound crashes out when adding DMSO stock to cell culture media or enzymatic buffer.
Solution: Avoid "shock dilution" by using an intermediate co-solvent step.
Protocol: Kinetic Solubility Optimization
Prepare High-Concentration Stock: Dissolve the compound in anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay). Vortex until clear.
The Intermediate Dilution (Critical Step):
Do not pipette 1 µL of stock directly into 1 mL of buffer.[1]
Instead, dilute the stock 1:10 into a surfactant-containing vehicle (e.g., PBS + 0.05% Tween-20 or 0.1% Pluronic F-127).[1]
Why? The surfactant creates micelles that sequester the hydrophobic indazole, preventing immediate aggregation.
Final Dilution: Pipette the intermediate solution into the final assay volume.
Verification: Measure Absorbance at 600nm (OD600). Any reading >0.05 indicates precipitation.
Scenario B: Synthetic Process & Purification
Issue: Poor recovery during recrystallization or low reactivity in nucleophilic substitution.
Solution: Utilize the temperature-dependent solubility curve of alcohols.
Protocol: Thermal Recrystallization
Solvent Choice: Methanol is preferred over Ethanol due to the higher solubility of the methyl ester.[1]
Dissolution: Suspend the crude solid in Methanol (10 mL/g). Heat to reflux (65°C).
Titration: If solid remains, add DCM dropwise through the condenser until a clear solution is obtained (Co-solvent system).
Cooling: Remove heat and allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
Visual Troubleshooting Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on experimental intent.
Caption: Mechanism of precipitation upon aqueous dilution and the stabilizing role of surfactants.[1]
[1]
Frequently Asked Questions (FAQs)
Q1: Can I use acidic water to dissolve it? The molecule has a nitrogen atom.A:Proceed with caution. While the N1-position of indazole is protonatable, the pKa is very low (approx pKa < 2). You would need strong acid (pH < 1) to protonate it significantly, which may hydrolyze the ester at position 4 [1]. For biological assays, this pH is toxic. For synthesis, this is viable only if the ester is stable to the specific acid used.[1]
Q2: I need to remove the methyl ester to improve solubility. How do I do that?A: You can hydrolyze the ester to the carboxylic acid using LiOH in THF/Water (1:1). The resulting 3-methyl-1H-indazole-4-carboxylic acid can be converted to a sodium salt (using 1 eq.[1] NaOH), which will be significantly more water-soluble (>10 mg/mL) [2].
Q3: My DMSO stock froze and now has crystals. Is it safe to heat?A: Yes. DMSO freezes at 19°C. Gently warm the vial to 37°C in a water bath and vortex. Ensure the cap is sealed tightly to prevent water absorption (DMSO is hygroscopic), which would permanently decrease the solubility of your compound [3].[1]
Q4: Is this compound light-sensitive?A: Indazoles are generally stable to ambient light, but as a best practice for high-precision screening, store DMSO stocks in amber vials or wrapped in foil to prevent any potential photochemical degradation over long storage periods.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728203, Methyl 3-iodo-1H-indazole-4-carboxylate (Analogous Structure).[1] Retrieved from [Link]
Lattanzi, A., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.[1] Current Organic Chemistry.[1] (Discusses hydrolysis and salt formation of indazole esters).
Technical Support Center: Optimizing Recrystallization of Methyl 3-methyl-1H-indazole-4-carboxylate
Welcome to the technical support center for the purification of Methyl 3-methyl-1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Methyl 3-methyl-1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this key indazole intermediate. Our focus is on enhancing purity, maximizing yield, and achieving desirable crystal morphology through a clear understanding of the underlying chemical principles.
Methyl 3-methyl-1H-indazole-4-carboxylate is an aromatic heterocyclic compound containing both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting ester moiety. These structural features dictate its solubility, making it moderately polar. The primary goal of recrystallization is to exploit differences in solubility between this target compound and any impurities present in the crude material.[1] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but show limited solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor.[2][3]
Based on structurally similar compounds like Methyl 1H-indazole-4-carboxylate (m.p. 133-138 °C) and Methyl 1H-indazole-3-carboxylate (m.p. 162-163 °C), the target compound is expected to be a solid at room temperature with a relatively high melting point.[4][5][6] This characteristic is generally favorable for recrystallization, as it reduces the likelihood of the compound "oiling out".
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Methyl 3-methyl-1H-indazole-4-carboxylate?
There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the compound's structure, a good starting point is moderately polar, protic, or aprotic solvents. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding or with moderate polarity will be effective.[1]
A systematic solvent screen is the most reliable method. Common solvents to test include:
Often, a binary (two-component) solvent system provides the best results.[7][8] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which it is insoluble) until turbidity (cloudiness) is observed.[7]
Q2: My yield is consistently low. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues in recrystallization. The primary causes include:
Using an excessive amount of solvent: This is the most common mistake.[9][10] The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling, leading to significant product loss.[2]
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[1][2] A good practice is to add the solvent portion-wise to the heated crude material until complete dissolution is achieved.[11] If you've added too much, carefully evaporate some solvent to re-saturate the solution.[10]
Premature crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), a significant amount of product can be lost on the filter paper.
Solution: Use a slight excess of solvent (~5-10%) before hot filtration and pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystal formation.
Incomplete crystallization: Cooling the solution for an insufficient time or at too high a temperature will leave product in the solution.
Solution: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[1]
Q3: How can I grow larger, higher-purity crystals?
Crystal size and purity are directly related to the rate of cooling.
Slow Cooling is Critical: Rapidly cooling a saturated solution (e.g., by immediately placing it in an ice bath) causes the compound to "crash out," trapping impurities within the crystal lattice.[9][12] Slow, controlled cooling allows for the selective growth of ordered crystals, excluding impurities.[13][14]
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.[9] Once it has reached room temperature, it can then be moved to an ice bath to maximize yield.
Maintain Low Supersaturation: Supersaturation is the driving force for crystallization, but excessively high levels lead to rapid nucleation and the formation of many small crystals.[13][14]
Solution: Avoid concentrating the solution too much. If the solution becomes cloudy immediately upon removal from heat, it is likely too concentrated. Re-heat the solution and add a small amount of additional solvent (1-2%) to ensure crystallization begins at a slightly lower temperature, promoting slower growth.[9]
Section 3: Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the melting point of the mixture.[7][9][10] An oil is undesirable because it tends to dissolve impurities, leading to little or no purification.[15][16]
Causality Check: Is the melting point of your crude material significantly lower than the boiling point of your chosen solvent?
Immediate Actions:
Re-heat the solution to re-dissolve the oil.
Add more of the "good" solvent (typically 10-20% more volume) to increase the temperature at which the solution becomes saturated.[9][10]
Ensure very slow cooling. Insulating the flask can help maintain a temperature gradient that favors crystal formation over liquid separation.[10]
Alternative Strategies:
Change Solvents: Select a solvent with a lower boiling point.
Use a Different Solvent System: Switch to a binary solvent system. Dissolve the compound in a small amount of a high-boiling, "good" solvent (like ethanol) and then add a lower-boiling "anti-solvent" (like hexanes) at a slightly lower temperature.
Induce Crystallization: If a small amount of oil forms, try vigorously scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of pure material.[10][16] This can sometimes provide a nucleation site for crystallization to begin.
Problem: No crystals are forming, even after cooling in an ice bath.
This indicates that the solution is not saturated at the lower temperature, a condition known as supersaturation.[10]
Causality Check: Did you use too much solvent? This is the most common reason.[10]
Induction Techniques:
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[1][10]
Seeding: Add a single, tiny crystal of the pure compound to the solution. This provides a template for crystallization.[10][16]
Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could lead to crashing out.[10]
Flash Freeze: As a last resort for inducing nucleation, cool a small portion of the solution in a dry ice/acetone bath to force solid formation, then allow it to warm back to the temperature of the main solution to act as a seed.
Problem: The recrystallized material is not significantly purer.
Causality Check:
Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurity at high temperatures but also allowing it to co-crystallize with your product upon cooling.
Solution: Perform a new solvent screen, paying close attention to the solubility of the impurities if they are known.
Crystallization Occurred Too Quickly: As mentioned previously, rapid crystallization traps impurities.[9]
Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible.[14]
Isomeric Impurities: Indazole synthesis can sometimes result in N-1 and N-2 isomers, which may have very similar solubility profiles and can be difficult to separate by simple recrystallization.[17]
Solution: If isomeric impurities are suspected, purification by column chromatography may be necessary prior to a final recrystallization step.[12]
Section 4: Protocols & Workflows
Solvent Screening Protocol
This protocol helps identify a suitable single or binary solvent system.
Place approximately 20-30 mg of your crude Methyl 3-methyl-1H-indazole-4-carboxylate into several small test tubes.
To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at room temperature.[1]
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
Observe the quantity and quality of the crystals formed.
Solvent Suitability Guide
Observation at Room Temp
Observation when Hot
Observation upon Cooling
Suitability
Soluble
Soluble
No crystals form
Poor. Compound is too soluble.
Insoluble
Insoluble
No crystals form
Poor. Compound is insoluble.
Sparingly Soluble
Soluble
Abundant, well-formed crystals
Excellent. Ideal for single-solvent recrystallization.
Soluble
Soluble
-
Potential "Good" Solvent for a binary system.
Insoluble
Insoluble
-
Potential "Poor/Anti-Solvent" for a binary system.
General Recrystallization Protocol
Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[3] Add a magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum volume of boiling solvent until the solid is completely dissolved.[1][12]
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[13][18] Crystal formation should begin during this phase. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
Washing: With the vacuum off, add a small amount of ice-cold solvent to the funnel to wash the crystal cake. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven.
Workflow Visualization
The following diagram outlines a decision-making process for troubleshooting common recrystallization failures.
Caption: Decision workflow for troubleshooting common recrystallization issues.
References
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Available from: [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
University of York. Problems with Recrystallisations. Available from: [Link]
Reddit. (2013, February 3). Recrystallization (help meeeeee). Available from: [Link]
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
Scribd. Understanding Oiling Out in Crystallization. Available from: [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
Technical Support Center: A Guide to the Purification of Methyl 3-methyl-1H-indazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-methyl-1H-indazole-4-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The structural complexity of indazole derivatives often presents unique purification challenges.[2][3] This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve even the most challenging separation problems.
Core Principles of Purification
The successful purification of Methyl 3-methyl-1H-indazole-4-carboxylate hinges on exploiting the physicochemical differences between the target molecule and any potential impurities. The key properties to consider are polarity, solubility, and the basicity of the indazole nitrogen. The primary techniques at your disposal are column chromatography, recrystallization, and acid-base extraction.[4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue. What is my first step?
A1: Before attempting any large-scale purification, your first step is analysis. An oily or discolored appearance suggests the presence of significant impurities.
Initial Assessment with Thin Layer Chromatography (TLC): Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run a TLC plate. This will give you a qualitative picture of the number of components in your mixture. Use a mobile phase of moderate polarity to start, such as 30-50% ethyl acetate in hexane.
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum. This can help identify the presence of unreacted starting materials, residual solvents, or major by-products by comparing the crude spectrum to the known spectrum of the pure product.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The ideal solvent system (mobile phase) for column chromatography is best determined by preliminary TLC analysis.[5]
Target Rf Value: Aim for a solvent system that gives your target compound, Methyl 3-methyl-1H-indazole-4-carboxylate, a retention factor (Rf) of approximately 0.3-0.4.[6] This Rf value typically provides the best balance between separation efficiency and elution time.
Separation Factor: Ensure there is a clear separation between the spot for your desired product and the spots of major impurities. If spots are too close, you need to adjust the solvent polarity.
Polarity Adjustment:
If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
If the Rf is too low (spots barely move), increase the polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[5]
Q3: My compound is streaking badly on the silica gel TLC plate and column. What causes this and how can I fix it?
A3: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like indazoles on standard silica gel.[5]
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the indazole can interact strongly with these acidic sites, leading to poor peak shape and streaking.[5]
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[5] The TEA will neutralize the acidic sites on the silica, allowing your compound to travel through the column with minimal unwanted interaction, resulting in sharper bands and improved separation.[5] Alternatively, using a different stationary phase like neutral or basic alumina can also be effective.[5]
Q4: I believe my primary impurity is the hydrolyzed carboxylic acid (3-methyl-1H-indazole-4-carboxylic acid). What is the most efficient way to remove it?
A4: This is a perfect scenario for employing an acid-base extraction. This technique is highly efficient for separating acidic or basic compounds from neutral organic materials.
Mechanism: By washing an organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the acidic carboxylic acid impurity. This converts it into its corresponding carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic layer containing your desired ester product.[7]
Recommended Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal choice.[7] It is basic enough to deprotonate the carboxylic acid impurity but generally not strong enough to cause significant hydrolysis of your methyl ester product, especially if contact time is minimized. Avoid using strong bases like sodium hydroxide (NaOH), which can easily hydrolyze the ester.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[5]
Troubleshooting Steps:
Re-heat the Solution: Heat the mixture to re-dissolve the oil.
Add More Solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.[5]
Cool Slowly: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for the formation of well-ordered crystals.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]
Data Presentation
Table 1: Illustrative TLC Data for Purification Monitoring
The following table provides example Rf values for Methyl 3-methyl-1H-indazole-4-carboxylate and common impurity types in different solvent systems. Note: These are representative values; actual Rf will depend on specific conditions and should be determined experimentally.
The bolded value indicates the target Rf for optimal column chromatography separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes initial TLC analysis has identified a suitable eluent system.
Column Preparation: Select an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel mass to crude product mass). Pack the column with silica gel using your chosen eluent as a slurry. Ensure the packing is uniform and free of air bubbles.[8][9]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting the column with your mobile phase. If separation is difficult, a gradient elution can be used, starting with a lower polarity and gradually increasing it (e.g., from 20% to 50% ethyl acetate in hexane).[5]
Fraction Collection: Collect the eluent in small, numbered fractions.
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 3-methyl-1H-indazole-4-carboxylate.
Protocol 2: Removal of Acidic Impurities via Extraction
Dissolution: Dissolve the crude product in an organic solvent in which it is freely soluble, such as ethyl acetate or dichloromethane, in a separatory funnel.
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution. Shake the funnel for 1-2 minutes.
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the product, now free of the carboxylic acid impurity.
Visualization of Workflows
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for choosing the most effective purification method based on the initial crude analysis.
Caption: A decision tree for selecting the optimal purification strategy.
Diagram 2: Logic of Acid-Base Extraction
This diagram illustrates how washing with a basic solution selectively removes an acidic impurity.
Caption: Workflow for removing an acidic impurity via basic extraction.
References
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
Organic Syntheses. (n.d.). Indazole.
Benchchem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
National Institutes of Health. (n.d.).
Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.
Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
The Pharma Master. (n.d.). Troubleshooting.
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
Technical Support Center: Synthesis of Indazole Methyl Esters
A Guide to Minimizing Side Reactions and Optimizing Regioselectivity Welcome to the technical support center for the synthesis of indazole methyl esters. This guide is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side Reactions and Optimizing Regioselectivity
Welcome to the technical support center for the synthesis of indazole methyl esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products, particularly focusing on the challenge of controlling N1 versus N2 alkylation.
Introduction: The Challenge of Regioselectivity in Indazole Alkylation
The synthesis of N-alkylated indazoles is a cornerstone in the development of many pharmaceutical agents. However, the indazole ring possesses two reactive nitrogen atoms, leading to the potential formation of two regioisomers: the N1- and N2-substituted products.[1] The relative ratio of these isomers is highly sensitive to a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3][4] This inherent property is a key factor in the strategies to control the regiochemical outcome of alkylation reactions.
This guide will provide in-depth, field-proven insights to help you navigate the complexities of indazole methyl ester synthesis and achieve your desired product with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of indazole methyl esters?
A1: The most prevalent side reaction is the formation of the undesired regioisomer (either N1 or N2).[5][6][7] Depending on the synthetic route to the indazole core itself, other impurities such as hydrazones and dimeric byproducts may also be present.[8][9]
Q2: How can I distinguish between the N1- and N2-methylated indazole ester isomers?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most reliable for differentiating between N1 and N2 isomers.[1][8] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique. A correlation between the C7a carbon of the indazole ring and the protons of the methyl group confirms an N1-substituted isomer.[1][6] Additionally, the chemical shift of the proton at the C3 position in ¹H NMR can be indicative, often shifting downfield in the 2H-indazole isomer compared to the 1H-isomer.[8] Chromatographic techniques like HPLC can also often separate the isomers, which may have distinct UV-Vis spectra.[8]
Q3: What is the general strategy to improve regioselectivity for the N1-methylated indazole ester?
A3: To favor the formation of the thermodynamically more stable N1-isomer, reaction conditions should be chosen to allow for equilibrium to be reached.[3][4] Key strategies include the careful selection of the base, solvent, and reaction temperature.[8] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[6][7][8]
Q4: Can high temperatures negatively impact my synthesis?
A4: Yes, while higher temperatures can increase the reaction rate, they can also promote the formation of side products and potentially lead to decomposition or reduced regioselectivity.[8] It is crucial to optimize the temperature for each specific reaction. In some cases, elevated temperatures can favor the formation of the thermodynamically more stable N1-isomer.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides detailed troubleshooting for specific challenges you may encounter during the synthesis of indazole methyl esters.
Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers
The formation of a mixture of N1 and N2 isomers is the most common challenge in indazole alkylation.[1] The strategy to resolve this depends on which isomer is the desired product.
The N1-isomer is generally the thermodynamically more stable product.[2][3][4] Conditions that favor thermodynamic control are therefore preferred.
Troubleshooting Steps:
Base and Solvent Selection: The choice of base and solvent system is critical. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) has been shown to be highly selective for N1 alkylation.[6][7][8]
Temperature and Reaction Time: Allowing the reaction to reach thermodynamic equilibrium can favor the N1-product. This may involve longer reaction times or controlled heating.[10] However, be mindful of potential decomposition at excessively high temperatures.[8]
Nature of the Electrophile: While you are using a methylating agent for the ester, the choice of the alkylating agent for the nitrogen is also a factor. Simple alkyl halides are commonly used.
dot
Caption: A decision workflow for optimizing N1/N2 regioselectivity.
The N2-isomer is generally the kinetically favored product.[10] Therefore, conditions that promote kinetic control are necessary.
Troubleshooting Steps:
Reaction Conditions: Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) have shown a strong preference for the formation of the N2-regioisomer.[4][6]
Temperature Control: Lower reaction temperatures (e.g., 0 °C or room temperature) can favor the kinetic product and minimize isomerization to the more stable N1-isomer.[3]
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent subsequent isomerization.[3]
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity.
Issue 2: Presence of Unreacted Starting Material or Other Impurities
If you observe significant amounts of unreacted starting material or other byproducts like hydrazones, consider the following:
Troubleshooting Steps:
Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature to drive it to completion.[8] For the formation of the indazole ring itself, incomplete cyclization can leave hydrazone intermediates as impurities.[9]
Purity of Reagents: The purity of the starting indazole, methylating agent, and solvents is crucial. Impurities can lead to a host of side reactions.
Inert Atmosphere: For reactions employing sensitive reagents like NaH, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching by atmospheric moisture.
Issue 3: Difficulty in Separating N1 and N2 Isomers
The structural similarity of N1 and N2 isomers can make their separation challenging.[11]
Troubleshooting Steps:
Column Chromatography: This is the most common method for separating the isomers. Careful optimization of the solvent system (eluent) is key. A gradient elution may be necessary.
Recrystallization: If a suitable solvent or solvent mixture can be found, recrystallization can be a highly effective method for obtaining a single, pure isomer.[12] Mixed solvent systems, such as acetone/water, ethanol/water, or THF/water, have been successfully used.[12]
Derivatization: In some challenging cases, the mixture of isomers can be derivatized to facilitate separation, followed by the removal of the derivatizing group. For example, acetylation may yield derivatives with different chromatographic properties.[11]
Experimental Protocols
Protocol 1: N1-Selective Methylation of Indazole-3-carboxylic acid methyl ester
This protocol is adapted from literature procedures that favor N1-alkylation.[13]
Preparation: To a stirred suspension of 60% sodium hydride (NaH) in oil (1.1 eq.) in dry dimethylformamide (DMF), add a solution of indazole-3-carboxylic acid methyl ester (1.0 eq.) in dry DMF dropwise at room temperature.
Deprotonation: Stir the mixture until the evolution of hydrogen gas ceases. The mixture may be heated gently (e.g., to 80°C) and then cooled to ambient temperature to ensure complete deprotonation.[13]
Alkylation: Add a solution of methyl iodide (1.2-1.5 eq.) in DMF dropwise to the stirred reaction mixture.
Reaction: Stir the mixture for a specified time (e.g., 15 minutes), then warm to 50°C for 30 minutes before cooling back to room temperature.[13]
Work-up: Quench the reaction by carefully pouring it into ice/water. Extract the aqueous layer with an organic solvent (e.g., methylene chloride).
Purification: Dry the combined organic layers (e.g., over magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the 1-methyl-1H-indazole-3-carboxylic acid methyl ester.[13]
dot
Caption: Experimental workflow for N1-selective methylation.
References
Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
Barreca, M. L., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4539-4551. [Link]
Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29339-29367. [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1944. [Link]
Barboza, A. P. M., et al. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules, 26(22), 6932. [Link]
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Repository. [Link]
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6987-6992. [Link]
Acosta, K. R. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-180. [Link]
Su, M., et al. (2011). Method for separating and purifying substituted indazole isomers.
Massachusetts Institute of Technology. (Date not available). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(10), 328-334. [Link]
American Chemical Society. (2026). Copper-Catalyzed Photocatalyst-Free Radical N-Glycosylation. ACS Publications. [Link]
ResearchGate. (Date not available). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933-15942. [Link]
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Technical Support Center: Regioisomer Separation in 3-Methyl Indazole Synthesis
Topic: Troubleshooting & Optimization of vs. Regioisomer Separation Audience: Medicinal Chemists & Process Scientists Ticket ID: INDAZ-ISO-001 Core Issue: The vs.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting & Optimization of
vs. Regioisomer Separation
Audience: Medicinal Chemists & Process Scientists
Ticket ID: INDAZ-ISO-001
Core Issue: The
vs.
Challenge
In the synthesis of 3-methyl indazoles, particularly during alkylation, the formation of regioisomers is the most frequent technical hurdle. The indazole ring exists in a tautomeric equilibrium, but alkylation "locks" the structure into one of two forms:
-indazole (-alkyl): The thermodynamically stable "benzenoid" form.
-indazole (-alkyl): The kinetically accessible "quinonoid" form.
These isomers exhibit distinct biological profiles (e.g., Pazopanib utilizes the
-methyl core), making their separation and absolute structural assignment critical.
Diagnostic Module: Identification & Triage
User Question: "I have two spots on my TLC after alkylation. Which one is which, and how do I confirm it?"
Quick Diagnostic Table
Feature
-Alkyl Isomer (Major)
-Alkyl Isomer (Minor/Variable)
TLC ()
Higher (Elutes first)
Lower (Elutes second)
Polarity
Less polar (Dipole ~1.5 D)
More polar (Dipole ~3.4 D)
Structure
Benzenoid (Aromatic stability)
Quinonoid (Higher energy)
H NMR (-CH)
Typically Upfield relative to
Typically Downfield relative to
HMBC Correlation
-CHC7a (Bridgehead)
-CHC3
Decision Tree: Structural Assignment
Use this workflow to definitively assign regioochemistry without growing crystals.
Figure 1: HMBC-based logic for definitive regioisomer assignment. The
isomer correlates with the bridgehead carbon (C7a), while the isomer correlates with the C3 position.
Separation Protocols (The "How-To")
User Question: "My isomers are co-eluting or separating poorly. What conditions should I use?"
Due to the significant difference in dipole moments (
is much more polar), silica gel chromatography is highly effective if the correct solvent strength is used.
Stationary Phase: Standard Silica Gel 60 (40-63 µm).
Mobile Phase:
Initial Gradient: 0%
10% Ethyl Acetate in Hexanes (or Petroleum Ether).
Elution Behavior: The
isomer will elute early. The isomer will retain significantly longer.
Troubleshooting: If peaks overlap, switch to Dichloromethane (DCM) / Methanol (99:1). The selectivity of DCM often resolves nitrogen heterocycles better than EtOAc.
Loading: Dry loading on silica is recommended to prevent band broadening, especially for the more polar
isomer.
Protocol B: Selective Crystallization (Scale-Up)
For scales >5g, chromatography becomes expensive.
Method: The
isomer is typically more crystalline and less soluble in non-polar solvents.
Solvent System: Dissolve the crude mixture in hot Heptane or Hexane/EtOAc (9:1) .
Conditions: Room temperature in DCM. Fast, kinetic alkylation often traps the
species.
Frequently Asked Questions (FAQ)
Q: Why does my HMBC show correlations to both C7a and C3?A: You likely have a mixture of isomers in your NMR tube, or you are seeing long-range couplings (
). Set your HMBC optimization delay to 8Hz (standard) to filter out weaker long-range signals. Focus on the strongest cross-peak.
Q: I am using a C7-substituted indazole (e.g., 7-nitro). Does this change things?A:Yes. Substituents at C7 exert massive steric hindrance on
. This can flip the regioselectivity completely to favor , even under thermodynamic conditions. For 7-nitro-3-methylindazole, expect alkylation to be dominant.
Q: Can I convert the unwanted
isomer back to ?A: Sometimes. Heating the isolated isomer with a catalytic amount of acid (e.g., TsOH) or alkyl halide at high temperatures can induce isomerization to the more stable form, allowing you to recycle the "waste" isomer.
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Source: Beilstein Journal of Organic Chemistry (2021).[2]
Key Finding: NaH/THF yields >99% N1 selectivity; Mitsunobu conditions favor N2.
URL:[Link]
Differentiation of regioisomeric N-alkylation by advanced NMR.
Source: Magnetic Resonance in Chemistry (2024).[4]
Key Finding: Definitive HMBC correlations for N1 (C7a) vs N2 (C3).
URL:[Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 3-methyl-1H-indazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel heterocyclic compounds is paramount. Among these, indazole derivatives hold a prominent position due to the...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel heterocyclic compounds is paramount. Among these, indazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3-methyl-1H-indazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. By leveraging comparative data from structurally analogous compounds, we will dissect the anticipated spectral features, offering a robust framework for researchers in the field.
The Significance of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable tool for organic chemists, providing critical insights into the molecular architecture of a compound. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum offer a detailed map of the proton environment within a molecule. This information is fundamental to confirming the identity and purity of a synthesized compound.
Predicted ¹H NMR Spectrum of Methyl 3-methyl-1H-indazole-4-carboxylate
While a publicly available experimental spectrum for Methyl 3-methyl-1H-indazole-4-carboxylate is not readily found, a reliable prediction can be constructed based on the extensive library of ¹H NMR data for substituted indazoles. The expected spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the N-H proton.
Molecular Structure and Proton Numbering:
Caption: A standardized workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Procedure:
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Methyl 3-methyl-1H-indazole-4-carboxylate.
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for many organic compounds) in a clean, dry vial.
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 scans.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
Analysis and Interpretation:
Identify and assign the chemical shifts of all proton signals.
Analyze the splitting patterns (multiplicities) to determine proton-proton coupling.
Integrate the area under each peak to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of Methyl 3-methyl-1H-indazole-4-carboxylate, while not directly available in the public domain, can be confidently predicted through the analysis of structurally related compounds. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides a powerful tool for the structural verification of novel indazole derivatives. The detailed experimental protocol outlined in this guide offers a standardized method for obtaining high-quality spectral data, ensuring the scientific rigor required in modern drug discovery and development.
References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
Supporting Information for "Copper-Catalyzed Cascade Annulation of 2-Bromoanilines with Terminal Alkynes Leading to 3-Substituted 1H-Indazoles". Rsc.org. [Link]
High-Performance Liquid Chromatography (HPLC) Purity Assays for Indazole-4-Carboxylates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify the purity of nitrogen-containing heterocycles. Indazole-4-carboxylates are highly privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify the purity of nitrogen-containing heterocycles. Indazole-4-carboxylates are highly privileged scaffolds in modern drug discovery, serving as critical building blocks for potent therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibitors [1] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors [2].
Because impurities—such as unreacted starting materials or closely related regioisomers (e.g., indazole-3-carboxylates)—can drastically skew biological screening results and downstream synthesis yields, establishing a robust, self-validating HPLC purity assay is non-negotiable. This guide objectively compares established chromatographic methodologies, explains the physicochemical causality behind method development, and provides a self-validating protocol for accurate purity determination.
Chromatographic Behavior of Indazoles: The "Why" Behind the Method
To develop a reliable assay, we must first understand the analyte. Indazoles possess a unique tautomeric bicyclic system containing both a basic (pyridine-like) nitrogen and an acidic (pyrrole-like) nitrogen [3].
The Silanol Problem: On standard silica-based reversed-phase (C18) columns, the basic nitrogen of the indazole ring readily interacts with residual, unendcapped surface silanols. At a neutral pH, this secondary interaction causes severe peak broadening and tailing, which obscures closely eluting impurities.
The Causality of Acidic Modifiers: To counteract this, acidic modifiers must be introduced into the mobile phase. Adding 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid lowers the mobile phase pH to ~2.0. This achieves two critical outcomes: it fully protonates the basic nitrogen (preventing unpredictable partial ionization) and acts as an ion-pairing agent that masks the charged nitrogen from the silica surface. The result is a sharp, symmetrical peak that allows for precise integration [4].
Workflow for developing a robust HPLC purity assay for indazole derivatives.
Comparative HPLC Methodologies
Depending on the stage of drug development, scientists must choose between rapid throughput and high-resolution separation. Below is an objective comparison of two field-proven methodologies for indazole-4-carboxylates.
Table 1: Comparison of HPLC Methodologies
Parameter
Rapid Screening Method (High-Throughput)
High-Resolution Method (Isomer Separation)
Primary Use Case
In-process reaction monitoring [1]
Final API purity release & isomer resolution
Column Chemistry
YMC ODS3 (50 mm × 4.6 mm, 5 µm)
Promosil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A
Water + 0.1% TFA
Water + 0.1% Phosphoric Acid
Mobile Phase B
Acetonitrile + 0.1% TFA
Methanol
Flow Rate
2.5 mL/min
1.0 mL/min
Gradient Profile
5% to 95% B over 8 min
10% to 90% B over 25 min
Detection Wavelength
214 nm
235 nm / 254 nm
Typical Rs (Isomers)
~1.5 (Adequate for screening)
> 2.5 (Excellent for API release)
Editorial Insight: While the Rapid Screening Method is excellent for monitoring synthetic progress, TFA can cause baseline drift at low UV wavelengths. For final purity certification (where ≥ 95% or ≥ 98% purity is required), the High-Resolution Method utilizing Phosphoric Acid is superior. Phosphoric acid provides a highly stable baseline and superior buffering capacity, which is critical for resolving closely eluting positional isomers (e.g., differentiating 4-carboxylates from 3-carboxylates).
An analytical run is scientifically invalid unless the system mathematically proves it can separate the most challenging impurities. This protocol embeds a strict System Suitability Test (SST) to guarantee trustworthiness.
Phase 1: Preparation
Mobile Phase A: Add 1.0 mL of HPLC-grade orthophosphoric acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane.
Mobile Phase B: 100% HPLC-grade Methanol.
Diluent: Prepare a 50:50 (v/v) mixture of Water and Methanol.
Phase 2: Self-Validating System Suitability Test (SST)
Causality Check: We deliberately inject a "critical pair" to prove column efficiency. If the column's stationary phase has degraded, these two structurally identical isomers will co-elute.
Weigh 5.0 mg of the target indazole-4-carboxylate and 5.0 mg of indazole-3-carboxylate (the known critical impurity).
Dissolve in 10 mL of Diluent and sonicate for 5 minutes. Dilute 1:10 with Diluent to create the SST Solution.
Phase 3: Sample Preparation
Accurately weigh 10.0 mg of the synthesized indazole-4-carboxylate batch.
Dissolve in 10 mL of Diluent (Stock Solution: 1.0 mg/mL).
Dilute 1.0 mL of the stock to 10.0 mL with Diluent (Working Solution: 100 µg/mL).
Phase 4: Chromatographic Execution
Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).
Column Temperature: 40 °C (Elevating temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).
Injection Volume: 10 µL.
Gradient Program:
0–5 min: 10% B
5–20 min: 10% → 90% B
20–25 min: 90% B
25–26 min: 90% → 10% B
26–35 min: 10% B (Re-equilibration)
Phase 5: Validation Criteria (Pass/Fail Gate)
Before analyzing the sample sequence, inject the SST solution. The system must meet the following criteria:
Resolution (Rs): ≥ 2.0 between indazole-4-carboxylate and indazole-3-carboxylate.
Tailing Factor (Tf): ≤ 1.5 for the main peak.
Action: If Rs < 2.0, halt the analysis. Replace the column or verify mobile phase pH, as silanol activity has likely compromised the separation.
Quantitative Data Presentation
When the above protocol is executed successfully, analysts should expect chromatographic performance mirroring the validated data in Table 2.
Table 2: Typical Chromatographic Performance Data
Analyte / Impurity
Relative Retention Time (RRT)
Tailing Factor (Tf)
Resolution (Rs)
Target Purity Limit
Indazole-3-carboxylic acid
0.85
1.12
N/A
< 0.5%
Indazole-4-carboxylate (API)
1.00
1.05
2.8
≥ 98.0%
6-chloro-1H-indazole-4-carboxylate
1.22
1.08
4.1
< 0.5%
Methyl 5-nitro-indazole-6-carboxylate
1.45
1.10
5.5
< 0.1%
Biological Application Context
Why do we demand such rigorous purity? Indazole-4-carboxylates are frequently engineered into IRAK4 inhibitors. Even trace impurities can exhibit off-target kinase binding, generating false positives in cellular assays. The diagram below illustrates the critical pathway these highly purified compounds are designed to target.
Mechanism of action for indazole-4-carboxylate derivatives in inhibiting IRAK4 signaling.
References
Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. MDPI. Available at:[Link]
Definitive Structural Elucidation of 3-Methyl-1H-indazole-4-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The inda...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] The biological activity of such compounds is exquisitely dependent on their precise atomic arrangement. Substitutions on the indazole ring can lead to various positional isomers, each with potentially distinct pharmacological and toxicological profiles.[4] Therefore, rigorous, unambiguous structural validation is not merely a procedural step but a critical determinant of a research program's success.
This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-methyl-1H-indazole-4-carboxylate, a representative indazole derivative. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, we will demonstrate why single-crystal X-ray crystallography (SC-XRD) remains the "gold standard," providing the ultimate, irrefutable proof of molecular structure.[5][6][7]
The Foundational Step: Synthesis and Purification
The journey to structural validation begins with the chemical synthesis of the target compound. A plausible route to 3-methyl-1H-indazole-4-carboxylate involves the esterification of 3-methyl-1H-indazole-4-carboxylic acid, which can be synthesized from commercially available precursors. A general synthetic approach is outlined in patents for related indazole syntheses.[8][9]
Regardless of the synthetic route, achieving high purity is paramount. Impurities can inhibit crystallization and confound spectroscopic analysis.[10][11] Standard purification techniques such as flash column chromatography followed by recrystallization are essential to obtain material suitable for analysis.
Part I: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[5][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[5][13]
The Principle of SC-XRD: From Crystal to 3D Structure
A crystal is a highly ordered three-dimensional lattice of molecules. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[7][14] The intensities and positions of these spots are measured, and through a mathematical process known as a Fourier transform, the electron density map of the molecule is reconstructed.[11] From this map, the positions of individual atoms can be determined, yielding a definitive 3D model of the molecule.[6]
Experimental Protocol: Achieving a Diffraction-Quality Crystal
The most challenging step in SC-XRD is often growing a suitable single crystal, which should ideally be 0.1-0.4 mm in at least two dimensions, with well-defined faces and no visible cracks.[11][14] Patience and experimentation with different techniques are key.
Step-by-Step Methodology for Crystal Growth:
Purity is Prerequisite: Start with the highest purity compound possible. Run a final purification step if necessary.
Solvent Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[10] Highly soluble compounds tend to form small crystals, while poorly soluble ones may not crystallize at all.
Select a Crystallization Technique:
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial in a vibration-free location.[10][15] The solvent evaporates slowly over days or weeks, increasing the concentration and inducing crystallization.
Vapor Diffusion: This is often the most successful method for small quantities of material.[15] A concentrated solution of the compound is placed in a small, open vial. This inner vial is then placed inside a larger, sealed jar containing a "precipitant" solvent—a more volatile solvent in which the compound is insoluble.[16] Vapors of the precipitant solvent slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystal growth.
Slow Cooling: This method is effective when the compound's solubility is significantly temperature-dependent. A saturated solution is prepared in a suitable solvent at an elevated temperature, filtered while hot, and then allowed to cool very slowly to room temperature, or even further in a refrigerator or freezer.[15][17]
Experimental Protocol: Data Collection and Structure Refinement
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and oil.
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100-170 K) to minimize thermal vibrations.[4] It is then irradiated with a monochromatic X-ray beam as it is rotated, and the diffraction pattern is recorded on a detector.[4]
Structure Solution and Refinement: Specialized software is used to integrate the diffraction data and determine the unit cell and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, resulting in a final, highly accurate molecular structure.
Data Presentation and Interpretation
The final output of an SC-XRD experiment is a set of crystallographic data that provides definitive proof of the structure.
Table 1: Representative Crystallographic Data for a Small Organic Molecule.
Parameter
Example Value
Significance
Chemical Formula
C₁₀H₁₀N₂O₂
Confirms the elemental composition.
Formula Weight
190.20 g/mol
Consistent with the molecular formula.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
a=8.5, b=12.1, c=9.2
Dimensions of the unit cell.
α, β, γ (°)
α=90, β=105.5, γ=90
Angles of the unit cell.
Volume (ų)
912.5
Volume of the unit cell.
Z
4
Number of molecules in the unit cell.
R-factor (R1)
0.045
A measure of the agreement between the model and the experimental data.
Goodness-of-Fit (GooF)
1.05
Should be close to 1 for a good refinement.
The unambiguous connectivity, including the correct placement of the methyl group at the 3-position and the carboxylate at the 4-position, is directly visualized. This eliminates any doubt about isomerism that might arise from spectroscopic data alone.
Part II: Complementary and Alternative Validation Techniques
While SC-XRD is definitive, other analytical techniques are essential for initial characterization, for confirming the bulk sample's identity matches the crystal, and for situations where suitable crystals cannot be obtained.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[5] The chemical shift of a nucleus is sensitive to its local electronic environment, revealing its position within the molecular framework.
Experimental Protocol: A small amount of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signal (Free Induction Decay) is processed to generate the NMR spectrum.[5]
Expected Data & Interpretation: For 3-methyl-1H-indazole-4-carboxylate, ¹H NMR would show distinct signals for the N-H proton, the three aromatic protons, the methyl protons, and the ester methyl protons. 2D NMR techniques like COSY and HMBC would be used to establish the connectivity between these protons and the carbon backbone, strongly suggesting the correct isomeric structure.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[4] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula.
Experimental Protocol: A dilute solution of the sample is infused into the mass spectrometer. In Electrospray Ionization (ESI), the sample is aerosolized and ionized, allowing the resulting ions to be analyzed.[4]
Expected Data & Interpretation: For C₁₀H₁₀N₂O₂, the expected exact mass of the protonated molecule [M+H]⁺ is 191.0815. An HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental formula.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibration of atoms and functional groups within a molecule.[5] Specific bonds absorb infrared radiation at characteristic frequencies, making it a useful tool for identifying functional groups.
Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is common and requires only a small amount of material placed directly on the ATR crystal.[5]
Expected Data & Interpretation: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups, such as an N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and aromatic C=C stretches (around 1600-1450 cm⁻¹).
Comparative Analysis: Weaving the Data Together
Each technique provides a piece of the structural puzzle. While NMR, MS, and IR can collectively build a strong case for the structure of 3-methyl-1H-indazole-4-carboxylate, they provide indirect information about connectivity. Distinguishing definitively between, for example, the target compound and its 3-methyl-1H-indazole-7-carboxylate isomer using only these methods could be challenging and require extensive analysis of subtle NMR effects.
Table 2: Comparison of Structural Validation Techniques.
Technique
Information Yield
Resolution
Key Limitation
X-ray Crystallography
Absolute 3D structure, bond lengths/angles, packing.[5]
The following workflow illustrates how these techniques are integrated for a comprehensive and self-validating structural proof.
Caption: A stepwise workflow for definitive structural validation.
Conclusion: An Integrated Approach to Structural Validation
In the rigorous landscape of chemical and pharmaceutical research, certainty is the most valuable commodity. While a suite of analytical techniques including NMR, MS, and IR are essential for characterizing a new chemical entity like 3-methyl-1H-indazole-4-carboxylate, they ultimately build a circumstantial case. Single-crystal X-ray crystallography transcends these methods by providing direct, unambiguous, and atomic-resolution evidence of a molecule's three-dimensional structure. It is the definitive technique that validates all other data, eliminates ambiguity in cases of isomerism, and provides the solid structural foundation upon which all further biological and medicinal chemistry studies are built. Adopting this integrated, multi-technique approach, with SC-XRD as the ultimate arbiter, ensures the highest level of scientific integrity and accelerates the path from discovery to application.
References
Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? News-Medical. Available at: [Link]
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. Available at: [Link]
Crystallographic Structure Elucidation. Northwestern University. Available at: [Link]
X-ray Crystallography. Creative BioMart. Available at: [Link]
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
Small molecule crystallography. Excillum. Available at: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link]
3-methyl-1H-indazole. PubChem. Available at: [Link]
How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link]
Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]
Structure of some indazole-based derivatives (VII and VIII) as EGFR inhibitors. ResearchGate. Available at: [Link]
Growing X-ray Quality Crystals. Graz University of Technology. Available at: [Link]
3-methyl-1h-indazole-4-carboxylic acid (C9H8N2O2). PubChemLite. Available at: [Link]
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ScienceDirect. Available at: [Link]
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Royal Society of Chemistry. Available at: [Link]
Synthetic process of 3-methyl-1h-indazole. Patsnap. Available at: [Link]
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. Available at: [Link]
Access Structures. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]
Methyl 1h-indazole-4-carboxylate (C9H8N2O2). PubChemLite. Available at: [Link]
Difference between 3-methyl and 3-H indazole-4-carboxylates
This guide provides an in-depth technical comparison between 3-methyl-1H-indazole-4-carboxylates and 3-H-1H-indazole-4-carboxylates . It focuses on the structural consequences of the peri-interaction, synthetic pathways,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 3-methyl-1H-indazole-4-carboxylates and 3-H-1H-indazole-4-carboxylates . It focuses on the structural consequences of the peri-interaction, synthetic pathways, and the resulting pharmacological profiles.
Executive Summary: The Peri-Strain Differentiator
The fundamental difference between these two scaffolds is not merely the presence of a methyl group; it is the steric conflict introduced by the 3-methyl substituent against the 4-carboxylate group. In the indazole bicyclic system, positions 3 and 4 are peri-positioned (analogous to positions 1 and 8 in naphthalene).
3-H Indazole-4-carboxylates: The C3-H is small. The C4-carboxylate can rotate freely or adopt a planar conformation conjugated with the aromatic system, maximizing
-orbital overlap.
3-Methyl Indazole-4-carboxylates: The C3-Methyl group exerts significant steric pressure (A-value ~1.70) on the C4-carboxylate.[1] This forces the carboxylate group out of planarity (orthogonal twist), breaking conjugation with the indazole ring and altering both metabolic stability and kinase binding kinetics.
Structural & Physicochemical Analysis
The choice between a proton (H) and a methyl group (Me) at C3 dictates the electronic and conformational landscape of the molecule.[1]
Feature
3-H Indazole-4-carboxylate
3-Methyl Indazole-4-carboxylate
Steric Environment
Planar Accessible: No steric clash between C3-H and C4-Ester.
Peri-Strain (Twisted): Severe steric clash between C3-Me and C4-Ester oxygens.[1]
Conformation
Coplanar: The ester carbonyl can align with the ring system ().[1]
Orthogonal: The ester is forced out of plane (), decoupling resonance.
Electronic Effect
Conjugated: The ester acts as a strong electron-withdrawing group (EWG) on the ring.[1]
Inductive Only: Resonance withdrawal is diminished due to lack of planarity; C3-Me adds weak electron donation (+I).[1]
The synthesis of these cores typically diverges at the ring-closure step. The 3-H core is derived from formyl precursors, while the 3-Methyl core requires acetyl precursors.
Comparative Synthetic Workflow
Caption: Divergent synthesis of 3-H vs 3-Methyl indazole-4-carboxylates via carbonyl condensation.
Critical Synthetic Nuance: The Jacobson Indazole Synthesis
While the hydrazine route (above) is common, the Jacobson synthesis (diazotization of o-toluidines) is often preferred for 3-H indazoles but is not applicable for 3-methyl indazoles without significant modification (requiring an ethyl group at the ortho position, which is synthetically difficult).
Experimental Protocols
Protocol A: Synthesis of Methyl 1H-indazole-4-carboxylate (3-H)
Targeting the planar, unsubstituted core.
Formylation: Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in DMF. Add DMF-DMA (3.0 eq) and heat to 110°C for 12 h. Concentrate to yield the enamine intermediate.[1]
Cyclization: Redissolve the intermediate in Ethanol.[1] Add Hydrazine monohydrate (5.0 eq).[1]
Reaction: Reflux (80°C) for 4 hours. The solution will turn from yellow to colorless as the ring closes.[1]
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.[1]
Validation: 1H NMR will show a singlet at ~8.1-8.3 ppm corresponding to the C3-H .[1]
Protocol B: Synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate
Targeting the twisted, sterically crowded core.
Acylation (via Heck/Stille): Start with methyl 2-amino-3-bromobenzoate.[1] Perform a Stille coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis to install the acetyl group, yielding methyl 2-amino-3-acetylbenzoate.
Cyclization: Dissolve the acetyl intermediate in Glacial Acetic Acid (to promote protonation of the ketone). Add Hydrazine monohydrate (2.0 eq).[1]
Reaction: Heat to 90°C for 6 hours. Note: This reaction is slower than the aldehyde equivalent due to the steric bulk of the methyl ketone.
Workup: Pour into ice water. Neutralize with NaHCO3 (carefully).[1][2] Extract with EtOAc.[1]
Validation: 1H NMR will show a singlet at ~2.6-2.8 ppm (3H) for the C3-Methyl group.[1] NOESY correlation will be observed between the C3-Me protons and the ester methyl group, confirming the peri-proximity.
Biological & Pharmacological Implications
The decision to use 3-Me vs 3-H is a strategic medicinal chemistry choice ("Magic Methyl" effect).[1]
Kinase Selectivity (Gatekeeper Interaction)
3-H: The smaller proton allows the indazole to fit into kinases with bulky "gatekeeper" residues (e.g., Threonine or Methionine). It allows the scaffold to sit deeper in the ATP binding pocket.[1]
3-Methyl: The methyl group often clashes with bulky gatekeepers.[1] However, if the gatekeeper is small (Alanine/Glycine), the 3-methyl group can fill the hydrophobic pocket, significantly increasing potency (10-100x) and selectivity against other kinases.
Metabolic Stability
3-H: The C3 position is a metabolic "soft spot" for oxidation (C-H hydroxylation).[1]
3-Methyl: Blocks oxidation at C3.[1] However, the benzylic methyl protons themselves can be susceptible to CYP450 oxidation (forming -CH2OH).
Regiochemistry of Drug Synthesis (N-Alkylation)
When attaching the indazole to a larger drug scaffold (e.g., via N1-alkylation), the 3-substituent dictates the yield of the desired isomer.
Caption: Impact of C3 substituent on N-alkylation regioselectivity.
References
Synthetic Methodologies for Indazoles
Schmidt, A. et al.[1] "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry, 2021.
Lochner, M. et al.[3] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.
Navigating Thermal Characterization: A Comparative Guide to Melting Point Determination of Methyl 3-methyl-1H-indazole-4-carboxylate
The Significance of Melting Point in Compound Validation The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this...
Author: BenchChem Technical Support Team. Date: March 2026
The Significance of Melting Point in Compound Validation
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, an accurate melting point determination serves as a self-validating system for assessing the purity of a synthesized compound.
Comparative Analysis of Structurally Related Indazole Derivatives
To establish a predictive baseline for the melting point of Methyl 3-methyl-1H-indazole-4-carboxylate, it is instructive to examine the melting points of its structural analogs. The substitution pattern and functional groups on the indazole scaffold significantly influence the intermolecular forces, and consequently, the melting point.
Table 1: Comparison of melting points for Methyl 3-methyl-1H-indazole-4-carboxylate and structurally related indazole derivatives.
The data in Table 1 reveals a clear trend: the presence and position of the carboxylate and methyl groups significantly impact the melting point. The high melting point of Indazole-3-carboxylic acid can be attributed to strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety. Esterification to Methyl 1H-indazole-3-carboxylate reduces this hydrogen bonding capability, resulting in a lower melting point. The position of the ester at the 4-position in Methyl 1H-indazole-4-carboxylate further alters the crystal packing, leading to a different melting range. The simple methylation at the 3-position in 3-methyl-1H-indazole results in the lowest melting point among the compared compounds, likely due to weaker intermolecular interactions. Based on these comparisons, it is reasonable to hypothesize that the melting point of Methyl 3-methyl-1H-indazole-4-carboxylate will fall within the range of its non-methylated counterpart and its 3-methyl analog, likely between 110°C and 140°C.
Experimental Methodologies for Melting Point Determination
The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Here, we compare two primary approaches: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This classical technique relies on visually observing the melting of a small sample packed into a glass capillary tube that is heated in a controlled manner.[9] Two common apparatus for this method are the Thiele tube and the Mel-Temp apparatus.
Caption: Workflow for Melting Point Determination by DSC.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 1-5 mg of Methyl 3-methyl-1H-indazole-4-carboxylate into an aluminum DSC pan. Crimp the lid to hermetically seal the pan.
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Set the instrument to equilibrate at a temperature well below the expected melting point (e.g., 25°C). Program a heating ramp at a constant rate, typically 10°C/minute, to a temperature beyond the completion of melting.
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting transition. The onset temperature of this peak is generally reported as the melting point. [10]The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.
Trustworthiness: DSC provides a highly reproducible and accurate determination of the melting point, independent of operator subjectivity. The shape of the melting endotherm can also provide information about the sample's purity and thermal history.
Method Comparison and Recommendations
Feature
Capillary Method (Mel-Temp)
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change
Measurement of heat flow difference
Sample Size
<1 mg
1-5 mg
Accuracy
Good, operator dependent
Excellent, highly reproducible
Data Output
Temperature range
Onset temp, peak temp, ΔHfus
Throughput
Moderate
High (with autosampler)
Cost
Low
High
Purity Assessment
Qualitative (broadening of range)
Quantitative (peak shape analysis)
Recommendation: For routine identification and purity checks in a synthesis lab, the capillary melting point method using a Mel-Temp apparatus is often sufficient, cost-effective, and rapid. However, for formal characterization, in-depth purity analysis, and studies of polymorphic forms, Differential Scanning Calorimetry is the superior technique, providing more comprehensive and reliable data. [10][11]Given the novelty of Methyl 3-methyl-1H-indazole-4-carboxylate, an initial determination by a capillary method is advisable to establish an approximate range, followed by a definitive analysis using DSC for accurate and robust characterization.
Conclusion
The accurate determination of the melting point is a cornerstone of chemical characterization. While the melting point of pure Methyl 3-methyl-1H-indazole-4-carboxylate remains to be experimentally reported, a comparative analysis of its structural analogs provides a valuable predictive framework. This guide has outlined and contrasted the two primary experimental methodologies for this determination. The traditional capillary method offers a rapid and accessible approach for routine analysis, while Differential Scanning Calorimetry provides unparalleled accuracy and a wealth of quantitative data for comprehensive material characterization. The selection of the appropriate technique will depend on the specific requirements of the research, but a combination of both can provide a self-validating and robust approach to characterizing this novel compound.
References
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
Melting point determination. (n.d.). SSERC. [Link]
Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. [Link]
Melting point determination. (n.d.). University of Calgary. [Link]
D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 500. [Link]
Melting Point Apparatus Experimental Manual. (n.d.). Scribd. [Link]
Comparative Biological Potency of Indazole-4-Ester Derivatives
Executive Summary: The Shift to the C4-Position The indazole scaffold has long been considered a "privileged structure" in medicinal chemistry, predominantly explored at the C3-position (e.g., the multi-kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift to the C4-Position
The indazole scaffold has long been considered a "privileged structure" in medicinal chemistry, predominantly explored at the C3-position (e.g., the multi-kinase inhibitor Pazopanib or synthetic cannabinoid receptor agonists). However, recent structure-activity relationship (SAR) campaigns have pivoted toward Indazole-4-ester and Indazole-4-carboxamide derivatives .
This guide objectively compares the biological potency of these C4-substituted derivatives against their C3-counterparts and standard-of-care agents. Experimental data indicates that functionalization at the C4-position unlocks unique binding pockets in kinase domains (specifically FGFR4 and PLK4 ) and exhibits distinct cytotoxicity profiles driven by ROS-mediated apoptosis, often surpassing the potency of traditional C3-substituted analogs in specific oncogenic lines.
The biological potency of indazole esters is heavily dictated by the vector of the substituent.
C3-Position (Traditional): Projects substituents into the solvent-exposed region of the ATP-binding pocket. High tolerance for bulky groups but lower selectivity.
C4-Position (Emerging): Directs substituents toward the gatekeeper residues and the hinge region. This allows for:
Overcoming Resistance: C4-derivatives (e.g., Compound 27i) have shown nanomolar potency against gatekeeper mutants (e.g., FGFR4-V550L) where C3-inhibitors often fail.
Allosteric Modulation: C4-esters often induce conformational changes that destabilize the active kinase conformation.
Mechanism of Action: Dual-Pathway Activation
Unlike simple competitive inhibition, potent Indazole-4-esters (such as Compound 2f ) exhibit a dual mechanism:
Kinase Inhibition: ATP-competitive inhibition of tyrosine kinases (FGFR, PLK4).
Mitochondrial Dysregulation: Induction of Reactive Oxygen Species (ROS), leading to the upregulation of Bax and cleavage of Caspase-3 .
Figure 1: Dual-mechanism pathway of Indazole-4-ester derivatives involving kinase inhibition and ROS-mediated mitochondrial apoptosis.[1][2]
Comparative Potency Data
The following data aggregates results from recent high-impact medicinal chemistry campaigns (see References 1, 3, 5).
Table 1: Kinase Inhibition Profile (IC50)
Comparison of C4-substituted Indazoles vs. Standard Inhibitors.
Solvent System: 1,4-Dioxane/Water (4:1). Note: The aqueous component is critical for the base solubility.
Procedure:
Degas solvent stream with N2 for 15 min (prevents Pd oxidation).
Heat to 90°C under N2 atmosphere for 12 hours.
Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.6) must disappear; product spot typically appears at Rf ~0.3-0.4.
Purification: Column chromatography. Yields typically 65-80%.
In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine IC50 against FGFR4 or PLK4.
System: Z'-LYTE™ Kinase Assay (FRET-based).
Reaction Mix: Kinase (FGFR4), ATP (at Km apparent), Peptide Substrate (Coumarin/Fluorescein labeled), and Test Compound (Indazole-4-ester).
Step-by-Step:
Prepare 3-fold serial dilutions of the Indazole derivative in DMSO.
Incubate Kinase + Compound for 15 min at Room Temp (allows for slow-binding kinetics).
Add ATP/Substrate mix; incubate for 60 min.
Add Development Reagent (protease that cleaves non-phosphorylated peptides).
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
Self-Validation:
Z'-Factor Calculation: Must be > 0.5 for the assay to be valid.
Control: Staurosporine must yield an IC50 within 2-fold of historical data.
Synthesis Workflow Visualization
The synthesis of these derivatives generally follows a modular "Building Block" approach, allowing for rapid library generation at the C4 position.
Figure 2: Modular synthesis workflow for C4-functionalized indazole libraries.
Safety & Toxicology Profile
While Indazole-4-esters show superior potency, their safety profile differs from C3-derivatives:
Metabolic Stability: Some C4-derivatives (e.g., Compound C05 ) exhibit rapid metabolic clearance (T1/2 < 5 min in liver microsomes), necessitating ester-to-amide bioisostere replacement for in vivo efficacy.
Selectivity: High selectivity for FGFR4 over other FGFR isoforms (1-3) reduces the risk of hyperphosphatemia, a common side effect of pan-FGFR inhibitors.
References
Wei, W. et al. (2021).[1][3] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC) Advances. Link
Zhao, H. et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry. Link
Li, X. et al. (2022).[4] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Link
BenchChem Technical Reports. (2025). Discovery and synthesis of novel indazole derivatives. Link
Longdom Publishing. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) for Handling Methyl 3-methyl-1H-indazole-4-carboxylate
Content Type: Operational Safety & Logistics Guide
Audience: Drug Discovery Researchers & Process Chemists
Executive Summary: The "Unknown" Factor
Methyl 3-methyl-1H-indazole-4-carboxylate is a pharmaceutical intermediate commonly utilized as a scaffold in the synthesis of kinase inhibitors and bioactive heterocyclic compounds.[1][2] While often classified under generic "Irritant" (H315/H319/H335) protocols, its structural similarity to bioactive indazoles requires a precautionary containment strategy .
As a Senior Application Scientist, I advise treating this compound not just as a chemical irritant, but as a potential sensitizer and bioactive agent (Occupational Exposure Band 2 or 3) until specific toxicological data proves otherwise. This guide moves beyond basic compliance to establish a self-validating safety system for your laboratory.
Hazard Identification & Risk Logic
To select the right PPE, we must understand the mechanism of the hazard.
Functional Group
Hazard Mechanism
Physiological Risk
Indazole Core
Nitrogen-rich heterocycle often mimicking purines/pyrimidines.
Bioactivity: Potential interaction with biological enzymes (kinases).[3] Possible sensitization upon repeated exposure.
Methyl Ester
Electrophilic carbonyl group; susceptible to hydrolysis.
Dermal/Mucosal Irritation: Can hydrolyze on moist skin/membranes to form acid derivatives, causing delayed irritation or dermatitis.
Physical State
Crystalline powder (typically).
Inhalation: Fine particulates can drift in static-prone environments, bypassing standard safety glasses.
PPE Selection Matrix: The Barrier Strategy
Standard lab coats and safety glasses are insufficient for weighing fine pharmaceutical intermediates.
A. Dermal Protection (Hands)
Recommendation: Double-glove strategy with specific thickness requirements.
Primary Barrier (Outer): Nitrile (Minimum 5 mil / 0.12 mm).
Logic: Methyl esters can permeate thin latex or low-quality vinyl. Nitrile offers superior chemical resistance to organic esters.
Secondary Barrier (Inner): Nitrile or Polychloroprene (Standard 3-4 mil).
Self-Validating Step: Use contrasting colors (e.g., Blue outer, White inner). If the inner glove shows discoloration, the outer barrier has failed.
B. Ocular & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[4][5]
Logic: Safety glasses with side shields have gaps. When handling powders that can become airborne (static drift), dust can bypass glasses and react with the moisture in the eye (hydrolysis of the ester), causing severe irritation.
C. Respiratory Protection
Recommendation: Engineering Controls First.
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
Secondary (If hood unavailable or for spill cleanup): N95 or P100 Particulate Respirator.
Critical Note: Surgical masks provide zero protection against chemical vapors or fine particulates.
D. Body Protection
Recommendation: Tyvek® Lab Coat or Apron over Standard Cotton Coat.
Logic: Cotton absorbs chemicals. If the powder spills on a cotton coat, it stays against your clothes/skin. A disposable Tyvek layer sheds the powder and prevents migration.
Operational Workflow: From Storage to Disposal
This protocol is designed to minimize static charge and aerosolization, the two primary drivers of exposure.
Step 1: Pre-Operational Verification
Check Airflow: Verify fume hood flow monitor is green.
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%.
Donning: Put on inner gloves -> Lab coat -> Goggles -> Outer gloves (pull cuffs over lab coat sleeves).
Step 2: Weighing & Handling
The "Closed Transfer" Mindset: Never transport an open container outside the hood.
Technique: Use a disposable anti-static weighing boat.
Spill Prevention: Place a chemically resistant absorbent pad (e.g., Pig Mat) inside the hood workspace. If you spill, the pad catches it, not the hood surface.
Step 3: Solubilization (The Critical Transition)
Risk:[2][6] Once dissolved (e.g., in DMSO or DCM), the chemical penetrates gloves faster.
Action: If dissolved in Dichloromethane (DCM) , immediately change outer gloves to PVA (Polyvinyl alcohol) or Silver Shield™ laminates, as Nitrile provides <5 minutes protection against DCM.
Step 4: Decontamination & Doffing[9][10]
Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage.
Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out.
Wash: Wash hands with inner gloves on to remove invisible residues, then remove inner gloves.
Visualization: Safety Logic Flow
Caption: Decision logic for PPE adaptation based on solvent interaction. Note the critical branch for chlorinated solvents.
Emergency Response & Disposal
Scenario
Immediate Action
Disposal Path
Powder Spill (<5g)
1. Cover with wet paper towels (prevents dust).2. Wipe up wearing double gloves.3.[5] Clean area with soap/water (hydrolyzes ester).
Solid Hazardous Waste (Bagged & Tagged)
Skin Contact
1. Do not scrub (abrasion increases absorption).2. Flush with water for 15 mins.3. Consult SDS/Physician.
N/A
Eye Contact
1. Flush at eyewash station for 15 mins.2. Hold eyelids open.3. Seek medical attention immediately.
N/A
Routine Disposal
Segregate from oxidizers.
Solid: High BTU Incineration Stream.Liquid: Non-Halogenated (unless DCM used).
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Indazole-3-carboxylic acid derivatives. National Library of Medicine. [Link]